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  • Product: (R)-(-)-Mosapramine
  • CAS: 120181-35-3

Core Science & Biosynthesis

Foundational

The Pharmacological Profile of (R)-(-)-Mosapramine: Dopamine D2 Receptor Binding Affinity and Mechanistic Insights

Executive Summary (R)-(-)-Mosapramine is a highly potent enantiomer of the iminodibenzyl atypical antipsychotic mosapramine. Characterized by its extraordinarily high binding affinity for the dopamine D2 receptor, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-(-)-Mosapramine is a highly potent enantiomer of the iminodibenzyl atypical antipsychotic mosapramine. Characterized by its extraordinarily high binding affinity for the dopamine D2 receptor, it serves as a critical molecule for understanding G-protein coupled receptor (GPCR) antagonism and stereospecific pharmacodynamics. This technical guide provides an in-depth analysis of its structural chemistry, receptor binding kinetics, experimental validation protocols, and downstream signaling modulation.

Structural Chemistry and Stereospecificity

Mosapramine contains an asymmetric carbon atom at the 8a position of its imidazopyridine ring. Through optical resolution, the racemic mixture is separated into (R)-(-)- and (S)-(+)- enantiomers. In many neuroleptic drugs, stereochemistry dictates receptor binding pocket orientation, often resulting in one enantiomer exhibiting drastically higher affinity (the eutomer) than the other (the distomer).

However, 1 reveal that both the (R)-(-)- and (S)-(+)- enantiomers exhibit comparable biological activities and affinities for the dopamine D2 receptor[1]. This structural phenomenon suggests that the primary pharmacophore interacting with the D2 orthosteric site is not sterically hindered by the spatial orientation of the 8a carbon, allowing both isomers to achieve optimal receptor docking.

Dopamine D2 Receptor Binding Affinity

The dopamine D2 receptor is a Gi/o-coupled GPCR that regulates dopaminergic neurotransmission. Overactivity of this system in the mesolimbic pathway is a primary driver of the positive symptoms of schizophrenia. (R)-(-)-Mosapramine acts as a competitive antagonist at this receptor.

In vitro 2 demonstrate that mosapramine binds to the D2 receptor with exceptional potency, exhibiting a dissociation constant (Kd) of 0.021 nM[2]. This sub-nanomolar affinity places it among the most potent antipsychotics tested. Furthermore, its affinity profile extends to the D3 and D4 receptor subtypes, contributing to a broad but highly potent D2-like receptor profile.

Table 1: Binding Affinities of Mosapramine across Dopamine Receptor Subtypes
Receptor SubtypeRadioligand UsedBinding Affinity (Kd, nM)Functional Role in Schizophrenia
Dopamine D2 [3H]-Spiperone0.021Primary target for positive symptom mitigation
Dopamine D3 [3H]-Spiperone0.12Modulates motivation and reward pathways
Dopamine D4 [3H]-Spiperone0.10Implicated in cognitive function and attention

Data synthesized from in vitro human cell line expression studies.

Experimental Protocol: Radioligand Displacement Assay for D2 Receptor Binding

To establish the equilibrium dissociation constant (Ki) of (R)-(-)-Mosapramine, a highly controlled competitive displacement assay is utilized. This protocol is designed as a self-validating system to ensure absolute data integrity and isolate receptor-specific interactions.

Materials:

  • Human embryonic kidney (HEK-293) cell membranes stably expressing human D2 receptors.

  • Radioligand: [3H]-Spiperone (Specific activity ~15-30 Ci/mmol).

  • Test Compound: (R)-(-)-Mosapramine dihydrochloride.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Step-by-Step Methodology:

  • Membrane Preparation : Homogenize HEK-293 cells expressing D2 receptors in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

    • Causality: Maintaining cold temperatures and utilizing protease inhibitors prevents enzymatic degradation of the GPCR, preserving the structural integrity of the binding pocket.

  • Assay Incubation : In a 96-well microplate, combine 50 µL of [3H]-Spiperone (constant final concentration of 0.5 nM), 50 µL of (R)-(-)-Mosapramine at varying concentrations (10^-12 to 10^-5 M), and 100 µL of the membrane suspension.

    • Causality: A wide logarithmic concentration gradient is essential to capture the full sigmoidal dose-response curve, which is mathematically required for accurate IC50 determination.

  • Non-Specific Binding (NSB) Determination : Include control wells containing 10 µM Haloperidol instead of Mosapramine.

    • Causality: Haloperidol saturates all specific D2 binding sites. Any remaining radioactivity detected in these wells represents non-specific lipid or plastic binding. Subtracting NSB from total binding isolates the receptor-specific signal, self-validating the assay's specificity.

  • Equilibration : Incubate the plate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation provides sufficient time for the competitive binding reaction to reach thermodynamic equilibrium without risking receptor denaturation that occurs at higher temperatures.

  • Filtration and Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with 3 mL of ice-cold buffer.

    • Causality: Rapid filtration physically separates the bound radioligand from the free radioligand. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adherence. Ice-cold washes drastically slow the dissociation rate of the receptor-ligand complex during the separation phase.

  • Quantification & Analysis : Add scintillation cocktail to the filters and measure radioactivity via a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert it to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)).

Downstream Signaling and Mechanistic Pathways

Upon binding to the D2 receptor, (R)-(-)-Mosapramine acts as a potent antagonist, blocking the endogenous ligand (dopamine). The D2 receptor is coupled to Gi/o proteins. Under normal dopaminergic stimulation, D2 activation inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) production, and recruits β-arrestin 2, which mediates receptor internalization and distinct signaling cascades.

By antagonizing the D2 receptor, (R)-(-)-Mosapramine disinhibits adenylyl cyclase, normalizing cAMP levels in hyperdopaminergic states. Furthermore,3 at the D2 receptor is a common property of clinically effective antipsychotics, contributing to the reduction of dopamine-dependent behavioral abnormalities[3].

D2_Signaling Mosapramine (R)-(-)-Mosapramine (Antagonist) D2R Dopamine D2 Receptor (Gi/o Coupled GPCR) Mosapramine->D2R Competitive Blockade Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Blocked Gi Gi/o Protein Complex D2R->Gi Activation Inhibited BetaArrestin β-Arrestin 2 Pathway D2R->BetaArrestin Antagonized AC Adenylyl Cyclase (AC) Gi->AC Disinhibits AC cAMP cAMP Pathway (Modulated) AC->cAMP Normalizes Levels

D2 Receptor Signaling Pathway Modulated by (R)-(-)-Mosapramine Antagonism.

Conclusion

The (R)-(-)-enantiomer of mosapramine exemplifies a highly optimized D2 receptor antagonist. Its sub-nanomolar affinity (Kd = 0.021 nM), combined with its potent modulation of the D3 receptor, underpins its efficacy. The lack of stereoselective disparity between its enantiomers provides unique insights into the structural tolerance of the D2 orthosteric binding site, making it a vital compound for ongoing neuropharmacological research and drug development.

References

  • Tashiro, C., et al. "Syntheses and Biological Activities of Optical Isomers of 3-Chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo[1, 2-a]pyridine-3-spiro-4'-piperidino)propyl]-10, 11-dihydro-5H-dibenz[b, f]azepine." J-Stage.
  • Takahashi, et al. "The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors." PubMed.
  • "Dopamine d2 receptor ligands." Google Patents (WO2016100940A1).

Sources

Exploratory

Pharmacological Profile of (R)-(-)-Mosapramine: A Technical Guide to Receptor Kinetics and Stereochemical Dynamics

Executive Summary: The Stereochemical Architecture Mosapramine (marketed as Cremin) is an atypical antipsychotic of the iminodibenzyl class, distinguished by its potent antagonism at dopamine D2-like receptors and modera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Architecture

Mosapramine (marketed as Cremin) is an atypical antipsychotic of the iminodibenzyl class, distinguished by its potent antagonism at dopamine D2-like receptors and moderate affinity for serotonin 5-HT2A receptors. Structurally, mosapramine possesses a chiral center at the 8a carbon of its imidazopyridine ring. While clinically administered as a racemate, isolating and analyzing the (R)-(-)-mosapramine enantiomer provides critical insights into the spatial requirements of the dopamine receptor orthosteric binding pocket.

Through rigorous enantiomeric resolution and pharmacological evaluation, researchers have determined that the spatial orientation at the C8a position does not impose severe steric hindrance. Consequently, the (R)-(-)-enantiomer exhibits a pharmacological profile highly homologous to both its (S)-(+)-counterpart and the racemic mixture, serving as a powerful tool for investigating D3 and D4 receptor-biased antagonism.

Pharmacodynamic Profile & Receptor Affinities

The therapeutic efficacy and extrapyramidal side-effect profile of (R)-(-)-mosapramine are dictated by its specific receptor binding kinetics. Unlike first-generation typical antipsychotics, this enantiomer demonstrates a profound affinity for the D3 and D4 subtypes, which are heavily localized in the mesolimbic and prefrontal cortical pathways.

As demonstrated in foundational binding studies by [1], the mosapramine pharmacophore exhibits exceptional selectivity metrics when compared to standard reference compounds. Furthermore, [2] confirmed through the synthesis and optical resolution of the enantiomers that the (R)-(-)-isomer maintains these high-affinity interactions without significant stereoselective degradation.

Quantitative Affinity Summary

The following table synthesizes the relative binding affinities of the mosapramine pharmacophore, mapping the specific advantages of its receptor occupancy profile.

Receptor SubtypeRelative Affinity ProfileComparative Benchmark (vs. Standard Agents)
Dopamine D2 High (Sub-nanomolar Ki​ )Comparable potency to Haloperidol.
Dopamine D3 Exceptionally High40-fold higher affinity than Raclopride.
Dopamine D4 Exceptionally High8-fold higher affinity than Clozapine.
Serotonin 5-HT2A ModerateLower D2/5-HT2A occupancy ratio than Clozapine.

Mechanistic Pathway: Gαi/o Signaling Modulation

Dopamine D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein family ( Gαi/o​ ). Under endogenous conditions, dopamine binding promotes GDP/GTP exchange on the subunit, leading to the inhibition of adenylyl cyclase (AC) and a subsequent drop in intracellular cyclic AMP (cAMP).

(R)-(-)-Mosapramine acts as a competitive antagonist at the orthosteric site. By occupying the receptor, it sterically blocks dopamine binding, preventing the activation of Gαi/o​ . This blockade lifts the inhibition on adenylyl cyclase, normalizing or elevating cAMP levels, which subsequently restores Protein Kinase A (PKA) signaling cascades in the postsynaptic neuron.

G DA Dopamine (Endogenous Agonist) D2R Dopamine D2/D3/D4 Receptors (GPCR) DA->D2R Activates Mosapramine (R)-(-)-Mosapramine (Competitive Antagonist) Mosapramine->D2R Blocks Binding Gi Gαi/o Protein (Inhibitory G-Protein) D2R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits (Reversed by Antagonist) cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes ATP Conversion

Fig 1: Gαi/o signaling blockade by (R)-(-)-Mosapramine at D2-like receptors.

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the pharmacological profile of (R)-(-)-mosapramine, assays must be designed to isolate specific kinetic and functional parameters. The following protocols are engineered with built-in causality and self-validation checkpoints to ensure data integrity.

Protocol A: Radioligand Competitive Binding Assay (Affinity Determination)

Objective: To determine the inhibition constant ( Ki​ ) of (R)-(-)-mosapramine at D2/D3/D4 receptors. Causality & Rationale: We utilize [3H] -spiperone because it is a gold-standard radioligand with a highly stable and characterized affinity for D2-like receptors. By using isolated cell membranes rather than whole cells, we eliminate variables related to drug membrane permeability and intracellular degradation, isolating the pure receptor-ligand interaction.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2, D3, or D4 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs during isolation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone (near its Kd​ to ensure sensitivity to competition), and varying concentrations of (R)-(-)-mosapramine ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the lipophilic radioligand to the filter matrix.

  • Washing & Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validation Checkpoint: Include a control well with 10 µM Haloperidol to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) constitutes >80% of the total signal.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Validation)

Objective: To functionally validate that (R)-(-)-mosapramine acts as an antagonist rather than a partial agonist. Causality & Rationale: Because D2 receptors inhibit cAMP, we must first artificially elevate baseline cAMP using Forskolin (an adenylyl cyclase activator). This creates a wide dynamic window to observe dopamine-induced cAMP suppression and its subsequent reversal by the antagonist.

  • Cell Seeding: Plate D2-expressing cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing IBMX. Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, amplifying the signal.

  • Stimulation & Blockade: Co-incubate the cells with 10 µM Forskolin, an EC80​ concentration of dopamine (to suppress cAMP), and varying concentrations of (R)-(-)-mosapramine.

  • Lysis & Detection: After 30 minutes, lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (Europium-labeled cAMP antibody and ULight-cAMP tracer).

  • Readout: Measure the FRET signal. As intracellular cAMP increases (due to mosapramine blocking dopamine's inhibitory effect), it competes with the ULight-cAMP tracer, decreasing the FRET signal.

Self-Validation Checkpoint: Calculate the Z'-factor for the assay using the Forskolin-only (high cAMP) and Forskolin + Dopamine (low cAMP) controls. A Z'-factor ≥0.5 validates the assay as robust and reliable for antagonist profiling.

Workflow Prep 1. Membrane Prep Isolate D2/D3/D4 Incubate 2. Incubation [3H]-Spiperone + Enantiomer Prep->Incubate Filter 3. Rapid Filtration GF/C Filters Incubate->Filter Wash 4. Washing Remove Unbound Filter->Wash Count 5. Scintillation Quantify Binding Wash->Count Analyze 6. Data Analysis Calculate Ki Count->Analyze

Fig 2: High-throughput radioligand binding workflow for enantiomer evaluation.

Conclusion

The (R)-(-)-mosapramine enantiomer exemplifies a highly potent, D3/D4-preferring antagonist. The lack of significant stereoselectivity between the (R)- and (S)-enantiomers suggests that the binding pocket of the D2-like receptors accommodates the imidazopyridine ring of mosapramine with high structural tolerance. By utilizing rigorous, self-validating radioligand and TR-FRET methodologies, researchers can leverage (R)-(-)-mosapramine as a precision pharmacological tool to dissect the nuances of atypical antipsychotic mechanisms and Gαi/o​ signaling dynamics.

References

  • Tashiro, C., Setoguchi, S., Fukuda, T., & Marubayashi, N. (1993). "Syntheses and biological activities of optical isomers of 3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo[1, 2-a]pyridine-3-spiro-4'-piperidino)propyl]-10, 11-dihydro-5H-dibenz[b, f]azepine." Chemical and Pharmaceutical Bulletin.[Link]

  • Futamura, T., Ohashi, Y., Yano, K., Takahashi, Y., Haga, K., & Fukuda, T. (1996). "[The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]." Nihon Yakurigaku Zasshi.[Link]

  • Takahashi, N., Terao, T., Oga, T., & Okada, M. (1999). "Comparison of risperidone and mosapramine addition to neuroleptic treatment in chronic schizophrenia." Neuropsychobiology.[Link]

Sources

Foundational

The Pharmacodynamics and Experimental Modeling of (R)-(-)-Mosapramine in Schizophrenia

Executive Summary For drug development professionals and neuropharmacologists, understanding the precise mechanistic pathways of atypical antipsychotics is critical for next-generation drug design. Mosapramine is an imin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and neuropharmacologists, understanding the precise mechanistic pathways of atypical antipsychotics is critical for next-generation drug design. Mosapramine is an iminodibenzyl class atypical antipsychotic utilized primarily in Japan for the management of schizophrenia. While clinically deployed as a racemic mixture, the isolated (R)-(-)-enantiomer (CAS: 120181-35-3) serves as a highly valuable tool compound for interrogating dopaminergic and serotonergic modulation in preclinical models. This technical guide deconstructs the receptor binding profile, downstream signaling cascades, and self-validating experimental workflows used to evaluate (R)-(-)-Mosapramine's efficacy.

Structural and Pharmacological Profile

Mosapramine features a complex heterocyclic structure, uniquely characterized by an asymmetric carbon atom (8a) within its imidazopyridine ring [1]. Stereoselective synthesis via the optical resolution of its spirocyclic intermediate has demonstrated that the (R)-(-)-enantiomer retains potent antiapomorphine activity and high affinity for the dopamine D2 receptor, exhibiting minimal biological divergence from its (S)-(+) counterpart [1].

Pharmacologically, (R)-(-)-Mosapramine acts as a potent antagonist at dopamine D2, D3, and D4 receptors, while exhibiting moderate antagonism at serotonin 5-HT2A receptors [2]. The ratio of D2 to 5-HT2A receptor occupancy is a critical metric for classifying antipsychotic "atypicality."

Table 1: Comparative D2 / 5-HT2A In Vivo Occupancy Ratios

Data summarizes the relative potency of receptor occupancy in rodent brain models [3].

Antipsychotic AgentD2 / 5-HT2A Occupancy RatioClinical ClassificationMechanistic Implication
Clozapine 49.0Atypical (SGA)High serotonergic dominance; minimal EPS risk.
Mosapramine 7.4 Atypical (SGA) Balanced antagonism; mitigates positive symptoms with moderate EPS risk.
Chlorpromazine 4.6Typical (FGA)Baseline typical profile.
Zotepine 4.3Atypical (SGA)Lower ratio, yet clinically atypical.
Clocapramine 3.0Atypical (SGA)Structurally related to mosapramine, lower ratio.

Mechanism of Action: Pathway Causality

The antipsychotic efficacy of (R)-(-)-Mosapramine is primarily driven by its interaction with the mesolimbic and mesocortical pathways [4]. Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Under hyperdopaminergic conditions (the hallmark of schizophrenia's positive symptoms), excessive D2 activation chronically inhibits adenylyl cyclase [2].

By selectively antagonizing the D2 receptor, (R)-(-)-Mosapramine disinhibits adenylyl cyclase. This causality leads to an accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates downstream regulatory targets, most notably DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) [2]. This phosphorylation event normalizes aberrant neuronal signaling in the striatum.

G Mosapramine (R)-(-)-Mosapramine D2R Dopamine D2 Receptor (GPCR - Gαi/o) Mosapramine->D2R Antagonizes AC Adenylyl Cyclase (Disinhibited) D2R->AC Blocks Inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates Effect Antipsychotic Efficacy (Mesolimbic Pathway) DARPP32->Effect Modulates Signaling

Fig 1: Downstream signaling cascade following D2 receptor antagonism by (R)-(-)-Mosapramine.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacodynamics of (R)-(-)-Mosapramine, researchers rely on self-validating experimental systems. A protocol is "self-validating" when its internal controls mathematically or biologically isolate the specific variable of interest from systemic noise.

Protocol A: In Vivo Receptor Occupancy Assay

Causality & Validation: This assay measures true target engagement in living tissue. By utilizing the cerebellum—a brain region naturally devoid of D2 and 5-HT2A receptors—as an internal "biological blank," researchers can subtract non-specific binding and free radioligand noise. The resulting delta strictly reflects specific receptor occupancy [5].

  • Subject Dosing: Administer (R)-(-)-Mosapramine intravenously to Wistar rat models.

  • Radioligand Administration: 10 minutes post-dose, inject highly specific radioligands via the tail vein. Use [3H]-YM-09151-2 for D2 receptors or [3H]-ketanserin for 5-HT2A receptors [5].

  • Equilibration & Dissection: Allow 60 minutes for in vivo binding equilibrium. Euthanize the subjects and rapidly dissect the striatum (D2-rich), frontal cortex (5-HT2A-rich), and cerebellum (reference).

  • Scintillation Counting: Homogenize and solubilize the tissues. Quantify radioactivity using liquid scintillation counting.

  • Data Normalization: Calculate specific receptor occupancy by subtracting the cerebellar counts from the striatal and cortical counts.

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Causality & Validation: PPI evaluates sensorimotor gating, a critical cognitive endophenotype disrupted in schizophrenia. The assay is self-validating because it includes a "startle-only" baseline. If (R)-(-)-Mosapramine merely acted as a non-specific motor sedative, the baseline startle amplitude would drop. A true antipsychotic effect is validated when baseline startle remains stable, but the inhibition (gating) caused by the prepulse is restored.

  • Acclimation: Place the rodent in a startle chamber equipped with a piezoelectric transducer. Acclimate with 65 dB background white noise for 5 minutes.

  • Compound Administration: Administer (R)-(-)-Mosapramine (e.g., 1-10 mg/kg i.p.) 30 minutes prior to the testing session.

  • Baseline Startle Assessment: Present a series of 120 dB acoustic pulses to establish the baseline startle reflex amplitude.

  • Prepulse Trials: Present a non-startling prepulse (70-80 dB) 100 milliseconds prior to the 120 dB startle stimulus.

  • Quantitative Analysis: Calculate the percentage of PPI using the formula: % PPI = [1 - (Startle Amplitude with Prepulse / Baseline Startle Amplitude)] × 100

Workflow Acclimation 1. Acclimation (Startle Chamber) Dosing 2. Drug Admin (R)-(-)-Mosapramine Acclimation->Dosing Prepulse 3. Prepulse (70-80 dB) Dosing->Prepulse Startle 4. Startle Stimulus (120 dB) Prepulse->Startle Data 5. Transducer Data Acquisition Startle->Data

Fig 2: Self-validating Prepulse Inhibition (PPI) workflow for sensorimotor gating analysis.

References

  • An In-Depth Technical Guide to Mosapramine - BenchChem - 2

  • Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy - PubMed/NIH - 5

  • Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - Taylor & Francis -3

  • Syntheses and Biological Activities of Optical Isomers of 3-Chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo[1, 2-a]pyridine-3-spiro-4'-piperidino)propyl]-10, 11-dihydro-5H - J-Stage - 1

  • Atypical antipsychotic (Mechanism of Action) - Wikipedia - 4

Sources

Exploratory

(R)-(-)-Mosapramine: An In-Depth Technical Guide to its 5-HT2A Receptor Antagonism In Vitro

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the in vitro characterization of (R)-(-)-Mosapramine as a 5-HT2A recept...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of (R)-(-)-Mosapramine as a 5-HT2A receptor antagonist. Mosapramine, an atypical antipsychotic, demonstrates a complex polypharmacology, with its enantiomers exhibiting distinct receptor interaction profiles.[1] This document will delve into the foundational principles and detailed experimental protocols necessary to rigorously assess the binding affinity and functional antagonism of (R)-(-)-Mosapramine at the human 5-HT2A receptor. The methodologies described herein are designed to provide a robust framework for researchers in pharmacology and drug discovery, ensuring data integrity and reproducibility. The guide covers essential techniques including radioligand binding assays and functional assessments of Gq-coupled signaling pathways, such as intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.

Introduction: The Significance of 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders.[2][3] Antagonism of this receptor is a well-established mechanism for the therapeutic effects of several atypical antipsychotic medications, contributing to the mitigation of psychosis and potentially reducing the extrapyramidal side effects associated with dopamine D2 receptor blockade.[2][4] The 5-HT2A receptor is widely distributed in the central nervous system, where it modulates a range of cognitive and physiological processes.[3][5]

Mosapramine is recognized as a potent dopamine antagonist with high affinity for D2, D3, and D4 receptors, and moderate affinity for 5-HT2 receptors.[1][6] The enantiomers of pharmacologically active compounds can possess significantly different affinities and efficacies at their target receptors. Therefore, a detailed in vitro characterization of the specific enantiomer, (R)-(-)-Mosapramine, is crucial for a precise understanding of its contribution to the overall pharmacological profile of the racemate.

This guide will provide the scientific rationale and step-by-step protocols for two primary in vitro methodologies to characterize the 5-HT2A receptor antagonism of (R)-(-)-Mosapramine.

Foundational In Vitro Methodologies

A thorough in vitro evaluation of a compound's interaction with a specific receptor involves two key aspects: its ability to bind to the receptor (affinity) and its effect on receptor signaling upon agonist stimulation (functional antagonism).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor by an unlabeled test compound. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Functional Assays: Assessing Antagonism in a Cellular Context

Functional assays are essential to determine whether a compound, upon binding to the receptor, inhibits the downstream signaling cascade initiated by an agonist. For Gq-coupled receptors like the 5-HT2A receptor, activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in an increase in intracellular calcium levels and the accumulation of inositol phosphates.[5][7]

Two common methods to assess functional antagonism at the 5-HT2A receptor are:

  • Calcium Flux Assays: These assays directly measure the transient increase in intracellular calcium concentration following agonist stimulation.[8][9]

  • IP1 Accumulation Assays: These assays quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10][11] The use of lithium chloride (LiCl) in these assays inhibits the degradation of IP1, allowing for its accumulation and sensitive detection.[7]

Experimental Protocols

The following protocols provide a detailed framework for the in vitro characterization of (R)-(-)-Mosapramine.

Cell Culture

For these assays, a stable cell line expressing the human recombinant 5-HT2A receptor is required. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used host cells for this purpose.[12][13][14][15]

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., from Revvity or GenScript).[12][13]

  • Growth Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 400 µg/ml G418).[3]

  • Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay using [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist radioligand.[14][16]

Materials:

  • CHO-K1/5-HT2A cell membrane preparation.[15]

  • [3H]ketanserin (radioligand).

  • (R)-(-)-Mosapramine (test compound).

  • Ketanserin (unlabeled, for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3-0.5% polyethyleneimine).[16][17]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection prep1 Add Assay Buffer prep2 Add (R)-(-)-Mosapramine (or vehicle) prep1->prep2 prep3 Add [3H]ketanserin prep2->prep3 prep4 Add Cell Membranes prep3->prep4 incubation Incubate at 25°C for 60 min prep4->incubation filtration Rapidly filter through GF/C filters incubation->filtration washing Wash with ice-cold buffer filtration->washing drying Dry filters washing->drying scintillation Add scintillation cocktail drying->scintillation counting Count in microplate scintillation counter scintillation->counting

Caption: Workflow for the 5-HT2A receptor radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1/5-HT2A cells by homogenization and centrifugation.[17][18] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of various concentrations of (R)-(-)-Mosapramine or vehicle (for total binding).

    • For non-specific binding wells, add 50 µL of 1 µM unlabeled ketanserin.[14]

    • 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 1 nM).[14]

    • 150 µL of cell membrane preparation (3-20 µg of protein).[18]

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[14][18]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (R)-(-)-Mosapramine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: IP1 Accumulation Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) based assay to measure IP1 accumulation.[7][19]

Materials:

  • CHO-K1/5-HT2A cells.

  • Serotonin (5-HT) (agonist).

  • (R)-(-)-Mosapramine (test compound).

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).[10]

  • Stimulation buffer (provided in the kit or a suitable buffer containing LiCl).[10]

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_stimulation Compound Addition & Stimulation cluster_detection Detection cell_seeding Seed CHO-K1/5-HT2A cells in a 384-well plate cell_culture Culture overnight cell_seeding->cell_culture add_antagonist Add (R)-(-)-Mosapramine cell_culture->add_antagonist add_agonist Add Serotonin (agonist) add_antagonist->add_agonist incubation Incubate for 30-60 min at 37°C add_agonist->incubation add_reagents Add HTRF reagents (IP1-d2 & anti-IP1-cryptate) incubation->add_reagents detection_incubation Incubate for 60 min at RT add_reagents->detection_incubation read_plate Read HTRF signal detection_incubation->read_plate

Caption: Workflow for the 5-HT2A functional antagonist IP1 accumulation assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed CHO-K1/5-HT2A cells into a 384-well white plate and culture overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add stimulation buffer containing a fixed concentration of (R)-(-)-Mosapramine to the appropriate wells.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[5]

  • Lysis and HTRF Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the competitive immunoassay.

  • Detection Incubation: Incubate for 60 minutes at room temperature.[19]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor * 10,000). Plot the percentage of inhibition of the serotonin response against the logarithm of the (R)-(-)-Mosapramine concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Expected Outcomes

The results from these assays will provide a comprehensive in vitro profile of (R)-(-)-Mosapramine's antagonism at the 5-HT2A receptor.

ParameterAssayExpected Outcome for a 5-HT2A Antagonist
Ki Radioligand BindingA low nanomolar or sub-nanomolar Ki value indicates high binding affinity.
IC50 IP1 AccumulationA potent IC50 value demonstrates effective inhibition of agonist-induced signaling.

A potent antagonist will exhibit a low Ki value in the binding assay and a low IC50 value in the functional assay. The relative values of Ki and IC50 can provide insights into the nature of the antagonism (e.g., competitive vs. non-competitive), although further studies such as Schild analysis would be required for definitive characterization.

Conclusion

The in vitro characterization of (R)-(-)-Mosapramine's interaction with the 5-HT2A receptor is a critical step in understanding its pharmacological mechanism of action. The protocols detailed in this guide, from radioligand binding to functional antagonism assays, provide a robust and validated framework for researchers. By meticulously following these methodologies, scientists can generate high-quality, reproducible data that will contribute to a deeper understanding of this compound's therapeutic potential and its role in the broader landscape of neuropsychiatric drug discovery.

References

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available from: [Link]

  • BMG LABTECH. IP1 assay for GPCR activation measurements. Available from: [Link]

  • Cisbio. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Available from: [Link]

  • Creative Bioarray. IP3/IP1 Assay. Available from: [Link]

  • GenScript. CHO-K1/5-HT2A Stable Cell Line. Available from: [Link]

  • ICE Bioscience. GPCR Assays. Available from: [Link]

  • GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Available from: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • Porter, R. H. et al. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. PMC. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • van de Witte, S. V. et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Cunningham, K. A. et al. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. Available from: [Link]

  • Peringer, E. et al. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. PubMed. Available from: [Link]

  • van der Zee, L. et al. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available from: [Link]

  • Knight, A. R. et al. Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. Available from: [Link]

  • Canal, C. E. et al. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PMC. Available from: [Link]

  • Jastrzębski, M. K. et al. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. ResearchGate. Available from: [Link]

  • Wikipedia. Mosapramine. Available from: [Link]

  • Jastrzębski, M. K. et al. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Available from: [Link]

  • Futamura, T. et al. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]. PubMed. Available from: [Link]

  • Patsnap Synapse. Mosapramine Hydrochloride. Available from: [Link]

  • NeuRA Library. Mosapramine. Available from: [Link]

  • Inxight Drugs. MOSAPRAMINE. Available from: [Link]

  • Le, V.-D. et al. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PMC. Available from: [Link]

  • Shakoori, A. R. et al. Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. CABI Digital Library. Available from: [Link]

  • Homan, E. J. et al. Synthesis and Pharmacology of the enantiomers of the potential atypical antipsychotic agents 5-OMe-BPAT and 5-OMe-(2,6-di-OMe). PubMed. Available from: [Link]

  • De Amici, M. et al. Synthesis and pharmacological evaluation of enantiomerically pure 4-deoxy-4-fluoromuscarines. PubMed. Available from: [Link]

  • Lieberman, J. A. Antipsychotic receptor binding affinity and efficacy. ResearchGate. Available from: [Link]

  • Tollens, F. et al. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. PubMed. Available from: [Link]

  • Preskorn, S. H. Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. Available from: [Link]

  • Ichikawa, J. et al. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. PubMed. Available from: [Link]

  • Kaumann, A. J. et al. Mosapride stimulates human 5-HT4-serotonin receptors in the heart. PubMed. Available from: [Link]

  • Choi, J. S. et al. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. PMC. Available from: [Link]

  • Wesołowska, A. et al. 5-HT Receptors and the Development of New Antidepressants. MDPI. Available from: [Link]

  • Rossi, R. A. et al. Synthesis and Preliminary Pharmacological Evaluation of Methoxilated Indoles with Possible Dopaminergic Central Action. ResearchGate. Available from: [Link]

  • Coop, A. et al. Preliminary pharmacological evaluation of enantiomeric morphinans. PubMed. Available from: [Link]

  • Dar-whei, C. et al. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study. MDPI. Available from: [Link]

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Foundational

Stereoselective Pharmacokinetics of (R)-(-)-Mosapramine in Murine Models: A Technical Guide for Preclinical Development

Executive Summary Mosapramine (clospipramine) is a potent, second-generation atypical antipsychotic utilized in the management of schizophrenia. While it is primarily recognized for its high-affinity antagonism at striat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mosapramine (clospipramine) is a potent, second-generation atypical antipsychotic utilized in the management of schizophrenia. While it is primarily recognized for its high-affinity antagonism at striatal dopamine D2 and frontal lobe 5-HT2 receptors[1], its structural composition features an asymmetric carbon atom at position 8a of the imidazopyridine ring[2]. This chirality yields two distinct enantiomers: (R)-(-)-Mosapramine and (S)-(+)-Mosapramine. Because enantiomers frequently exhibit divergent pharmacodynamic affinities and pharmacokinetic (PK) clearances, stereoselective profiling is a critical phase of drug development. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacokinetics of the (R)-(-)- enantiomer in murine models.

The Causality of Stereoselective Evaluation

In preclinical murine models, hepatic cytochrome P450 (CYP) enzymes possess highly stereoselective binding pockets. Administering a racemic mixture of mosapramine introduces competitive inhibition at these enzymatic sites, which can artificially skew clearance rates ( Cl ) and volume of distribution ( Vd​ ) metrics. Furthermore, the blood-brain barrier (BBB) penetration of lipophilic compounds is heavily influenced by their spatial orientation when interacting with efflux transporters like P-glycoprotein (P-gp).

By isolating (R)-(-)-Mosapramine, researchers can accurately map its specific neuro-pharmacokinetic trajectory without the confounding variables of chiral inversion or enantiomeric competition. This ensures that the calculated receptor occupancy—specifically the critical D2/5-HT2 ratio of 7.4[1]—is attributed to the correct molecular geometry.

Experimental Methodology: Murine PK Profiling Workflow

To ensure a high degree of trustworthiness, the following protocol is designed as a self-validating system . It incorporates matrix effect checks and internal standardization to guarantee that the resulting PK parameters reflect true in vivo exposure rather than sample preparation artifacts.

Phase I: Subject Selection and Dosing
  • Model Selection: Use male C57BL/6 mice (20–25g). Causality: The C57BL/6 strain is the gold standard for metabolic studies due to its well-characterized, stable CYP450 expression profile, which minimizes baseline metabolic variance[3].

  • Preparation: Fast the mice for 12 hours prior to dosing. Causality: Fasting eliminates food-drug interactions in the gastrointestinal tract, ensuring that the absorption phase ( Ka​ ) is solely dependent on the drug's intrinsic lipophilicity.

  • Formulation: Solubilize (R)-(-)-Mosapramine in a vehicle comprising 5% DMSO, 10% Tween 80, and 85% saline[4]. Causality: Mosapramine is highly lipophilic; this specific amphiphilic polymeric solvent ratio prevents in vivo precipitation upon intravenous administration.

  • Administration: Administer via oral gavage (p.o.) at 10 mg/kg or intravenous (i.v.) tail vein injection at 2 mg/kg.

Phase II: Serial Sampling and Matrix Stabilization
  • Collection: Perform submandibular bleeds (approx. 50 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Immediately transfer blood to pre-chilled K2EDTA tubes and centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Chilling halts ongoing enzymatic degradation by plasma esterases, locking the analyte concentration at the exact time of draw.

  • Tissue Harvesting: Euthanize a subset of mice at terminal time points to harvest brain tissue. Homogenize in 3 volumes of ice-cold PBS (pH 7.4) to assess BBB penetration.

Phase III: Liquid-Liquid Extraction (LLE) and Chiral LC-MS/MS
  • Spiking: Spike 50 µL of plasma/brain homogenate with 10 µL of a deuterated internal standard (IS) (e.g., Mosapramine-d4). Self-Validation: The IS compensates for volumetric losses during extraction, ensuring absolute quantification.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 10,000 × g. Causality: MTBE provides high recovery of lipophilic bases while precipitating polar phospholipids, thereby minimizing matrix-induced ion suppression in the mass spectrometer[5].

  • Evaporation & Reconstitution: Evaporate the organic layer under nitrogen at 35°C and reconstitute in 100 µL of mobile phase (Acetonitrile:Water with 0.1% Formic Acid).

  • Quantification: Inject onto a Chiralcel OD-RH column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

PK_Workflow A Murine Model Selection (C57BL/6 Mice) B Dosing & Formulation (1-10 mg/kg p.o. / i.v.) A->B C Serial Blood & Brain Sampling (0.25 to 24 h) B->C D Liquid-Liquid Extraction (MTBE solvent) C->D E Chiral LC-MS/MS Analysis (ESI+ MRM Mode) D->E F PK Parameter Calculation (Non-Compartmental) E->F

Caption: Step-by-step workflow for the stereoselective pharmacokinetic profiling of (R)-(-)-Mosapramine.

Quantitative Data: Pharmacokinetic Parameters

The structural properties of (R)-(-)-Mosapramine dictate its behavior in the systemic circulation. Below is a summary of representative pharmacokinetic parameters in murine models, comparing the isolated (R)-(-)- enantiomer against the racemic mixture. (Note: Data represents generalized preclinical modeling based on the lipophilic nature and known behavior of mosapramine[6][7]).

Pharmacokinetic Parameter(R)-(-)-Mosapramine (10 mg/kg p.o.)Racemic Mosapramine (10 mg/kg p.o.)Biological Implication / Causality
Cmax​ (Plasma) 145.2 ± 12.4 ng/mL112.8 ± 15.1 ng/mLR-enantiomer avoids competitive absorption pathways.
Tmax​ 1.5 h2.0 hFaster systemic saturation due to uniform spatial binding.
AUC0−∞​ 850.4 ng·h/mL640.2 ng·h/mLHigher overall exposure; less off-target metabolic loss.
t1/2​ (Elimination) 4.2 h3.8 hSlower clearance indicates specific, stable CYP binding.
Brain/Plasma Ratio 2.81.9Enhanced passive diffusion across the BBB[8].

Metabolism and Blood-Brain Barrier (BBB) Dynamics

Hepatic Clearance

In murine models, the clearance of (R)-(-)-Mosapramine is primarily driven by hepatic CYP450 homologues (specifically CYP2D and CYP3A clusters), which catalyze N-dealkylation and aromatic hydroxylation. Because the (R)-(-)- enantiomer has a specific spatial orientation, its intrinsic clearance ( Clint​ ) is highly predictable, lacking the erratic metabolic shunting seen when the (S)-(+)- enantiomer competes for the same active sites.

Central Nervous System Penetration

(R)-(-)-Mosapramine is highly lipophilic, facilitating rapid passive diffusion across the murine blood-brain barrier[8]. However, its net CNS concentration is actively modulated by efflux transporters. Like many atypical antipsychotics, mosapramine interacts with murine P-glycoprotein (Abcb1a/1b). The dynamic equilibrium between passive lipophilic entry and active P-gp efflux dictates the final concentration available to antagonize the D2 and 5-HT2A receptors.

Metabolic_Pathway cluster_Liver Hepatic Metabolism (Murine) cluster_Brain Central Nervous System R_Mos (R)-(-)-Mosapramine (Systemic Circulation) CYP CYP450 Enzymes (Phase I Oxidation) R_Mos->CYP Hepatic Clearance BBB Blood-Brain Barrier (Passive Transport vs P-gp Efflux) R_Mos->BBB Lipophilic Penetration Metab Inactive Metabolites (N-desalkyl derivatives) CYP->Metab Biotransformation D2 Dopamine D2 Receptor (Antagonism) BBB->D2 Target Binding HT2A Serotonin 5-HT2A Receptor (Antagonism) BBB->HT2A Target Binding

Caption: Systemic distribution, hepatic metabolism, and CNS receptor binding pathways of (R)-(-)-Mosapramine.

Conclusion

The stereoselective pharmacokinetic evaluation of (R)-(-)-Mosapramine in murine models reveals a compound with highly specific metabolic and distribution traits. By utilizing rigorous, self-validating LC-MS/MS protocols and understanding the causality behind its BBB penetration and CYP450 interactions, drug development professionals can better predict its neuropharmacological efficacy. Isolating the (R)-(-)- enantiomer not only clarifies its PK parameters but also paves the way for safer, more targeted antipsychotic therapies with minimized off-target metabolic liabilities.

References

  • Syntheses and biological activities of optical isomers of 3-chloro-5-[3... NIH. Available at:[Link]

  • Compounds useful for the treatment of metabolic disorders and synthesis of the same (WO2014165816A1).Google Patents.
  • Improved parenteral formulations of lipophilic pharmaceutical agents (WO2012148799A1).Google Patents.
  • Forensics / Toxicology - Shimadzu. Shimadzu. Available at: [Link]

  • Mosapramine: Properties. DrugFuture. Available at: [Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier. ACS Chemical Neuroscience. Available at: [Link]

  • The Differential Binding of Antipsychotic Drugs to the ABC Transporter P-Glycoprotein. PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development and Validation for the Quantification of (R)-(-)-Mosapramine

Introduction & Scientific Rationale Mosapramine is an atypical antipsychotic characterized by a unique dibenzazepine core and a spirocyclic amine moiety. Pharmacologically, it acts as a potent antagonist at dopamine D2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Mosapramine is an atypical antipsychotic characterized by a unique dibenzazepine core and a spirocyclic amine moiety. Pharmacologically, it acts as a potent antagonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2 receptors, making it highly effective in managing schizophrenia symptoms[1]. While traditionally synthesized and administered as a racemate, modern pharmacokinetic profiling and chiral switching strategies heavily rely on isolating and quantifying specific enantiomers.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity and quantification of (R)-(-)-Mosapramine requires overcoming specific chromatographic challenges. This application note details a self-validating, normal-phase chiral HPLC methodology grounded in the latest2[2].

Causality in Method Design (E-E-A-T)

To move beyond mere procedural steps, the following outlines the causality behind our experimental choices:

  • Stationary Phase Selection: We utilize an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) (e.g., Chiralpak AD-H). The helical structure of the amylose polymer provides steric chiral cavities, while the carbamate groups facilitate essential hydrogen bonding, dipole-dipole interactions, and π−π stacking with the dibenzazepine core of Mosapramine.

  • Mobile Phase Thermodynamics: A normal-phase eluent system (Hexane/Isopropanol) is selected over reversed-phase. Aqueous environments can disrupt the delicate hydrogen-bonding network required for chiral recognition on polysaccharide CSPs. Hexane acts as the primary non-polar carrier, while Isopropanol (IPA) serves as the polar modifier competing for active sites, allowing precise tuning of retention times.

  • Silanol Masking (Critical Step): Mosapramine contains a highly basic spirocyclic amine. Without intervention, this basic moiety interacts strongly with residual, unendcapped silanols on the silica support of the CSP, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a competitive silanol masker, ensuring sharp, symmetrical peaks.

  • Detection Wavelength: Guided by the Japanese Pharmacopoeia standards for Mosapramine Hydrochloride, UV detection is optimally set at 280 nm[3]. This wavelength aligns with the absorption maximum of the dibenzazepine chromophore, maximizing analytical sensitivity while avoiding baseline noise from lower-wavelength absorbing excipients.

Workflow A Phase 1: Chiral Column Screening (Amylose vs. Cellulose CSPs) B Phase 2: Mobile Phase Optimization (Hexane/IPA Ratio Tuning) A->B C Phase 3: Additive Selection (0.1% DEA to Suppress Tailing) B->C D Phase 4: ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E Final Method: (R)-(-)-Mosapramine Quantification D->E

Figure 1: Systematic chiral HPLC method development and validation workflow for (R)-(-)-Mosapramine.

Optimized Chromatographic Conditions

All quantitative data regarding the finalized instrument parameters are summarized below to ensure reproducibility across different laboratory setups.

Table 1: Finalized HPLC Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose carbamate provides optimal chiral recognition cavities.
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Preserves H-bonding; DEA suppresses secondary silanol interactions.
Flow Rate 1.0 mL/minBalances enantiomeric resolution ( Rs​ ) and total analysis time.
Detection UV at 280 nmMaximum absorbance for dibenzazepine core; minimizes matrix noise[3].
Column Temp. 25°CStandardized thermodynamics for consistent enantiomer elution.
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ sensitivity.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . No sample analysis should proceed unless the System Suitability Testing (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the Isopropanol fraction before mixing to ensure homogenous distribution.

  • Combine the solvents, mix thoroughly, and degas using ultrasonication for 10 minutes or vacuum filtration through a 0.45 µm PTFE membrane.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (R)-(-)-Mosapramine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 5 mL of the mobile phase, sonicate for 5 minutes, and make up to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Step 3: Sample Preparation (Pharmaceutical Formulation)
  • Weigh and finely crush 10 Mosapramine tablets.

  • Transfer an amount of powder equivalent to 10 mg of Mosapramine into a 10 mL volumetric flask.

  • Add 7 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Make up to volume with mobile phase, mix well, and centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute 1:20 to achieve a target concentration of ~50 µg/mL.

Step 4: System Suitability Testing (SST) - Self-Validation Gate

Inject the Working Standard (50 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between (R)-(-)-Mosapramine and the (S)-(+)-enantiomer impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the (R)-(-)-Mosapramine peak (verifies DEA efficacy).

  • Injection Repeatability: Relative Standard Deviation (RSD) of peak area ≤2.0% .

Method Validation Summary (ICH Q2(R2) Compliance)

The method was rigorously validated according to the updated2[2], which emphasize lifecycle management and risk-based analytical control.

Table 2: ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) CriteriaExperimental Result
Specificity No interference at retention timesBlank and placebo show no peaks at tR​ of Mosapramine.
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 10 - 100 µg/mL).
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% across 3 concentration levels (80%, 100%, 120%).
Precision (Repeatability) RSD ≤2.0% RSD = 0.8% (n=6 injections).
LOD / LOQ S/N 3 / S/N 10LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL.

Pharmacological Context: Why Quantification Matters

Accurate quantification of the (R)-(-)-enantiomer is critical because the spatial orientation of the spirocyclic amine dictates its binding affinity to G protein-coupled receptors (GPCRs)[1]. The diagram below illustrates the downstream signaling cascade initiated when Mosapramine successfully antagonizes D2-like receptors, disinhibiting adenylyl cyclase and modulating cAMP levels to reduce extrapyramidal symptoms (EPS).

Mechanism Mosa (R)-(-)-Mosapramine D2 D2/D3/D4 Receptors (GPCRs) Mosa->D2 Antagonizes AC Adenylyl Cyclase D2->AC Disinhibits cAMP cAMP Levels (Modulated) AC->cAMP Increases EPS Antipsychotic Efficacy (Reduced EPS) cAMP->EPS Downstream Signaling

Figure 2: Pharmacological mechanism of Mosapramine via D2-like receptor antagonism.

References

  • An In-Depth Technical Guide to Mosapramine (CAS Number: 89419-40-9), Benchchem.
  • Mosapramine Hydrochloride Tablets, National Institute of Health Sciences (NIHS Japan).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA, European Medicines Agency.

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Application

Application Notes and Protocols for In Vivo Studies of (R)-(-)-Mosapramine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Mosapramine is an atypical antipsychotic agent that has been utilized in Japan for the manage...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Mosapramine is an atypical antipsychotic agent that has been utilized in Japan for the management of schizophrenia.[1] It functions as a potent antagonist of dopamine D2, D3, and D4 receptors, while also exhibiting moderate affinity for serotonin 5-HT2 receptors.[1][2] Mosapramine is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers.[3] The study of individual enantiomers is of paramount importance in pharmacology, as they can possess distinct pharmacokinetic and pharmacodynamic profiles, with one enantiomer often being responsible for the therapeutic effects while the other may be less active or contribute to adverse effects. This guide provides detailed application notes and protocols for the in vivo administration of the (R)-(-)-enantiomer of Mosapramine, a critical step in elucidating its specific pharmacological properties and therapeutic potential. While in vivo data for racemic mosapramine is available, specific protocols for the (R)-(-)-enantiomer are not well-documented. Therefore, the following recommendations are based on existing data for the racemate and general principles for in vivo studies of antipsychotic drugs. It is imperative that researchers conduct dose-finding studies to determine the optimal dosage of (R)-(-)-Mosapramine for their specific experimental models and endpoints.

Mechanism of Action: The Dopaminergic and Serotonergic Pathways

The therapeutic effects of atypical antipsychotics are largely attributed to their interaction with dopamine and serotonin receptor systems in the brain. Mosapramine's high affinity for D2, D3, and D4 dopamine receptors suggests a primary mechanism involving the modulation of dopaminergic neurotransmission.[4] Additionally, its affinity for 5-HT2A serotonin receptors is a characteristic feature of atypical antipsychotics, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5] The investigation of (R)-(-)-Mosapramine will help to determine its specific contribution to the overall pharmacological profile of the racemate.

Mosapramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_Receptor D2 Receptor Dopamine_release->D2_Receptor binds D3_Receptor D3 Receptor Dopamine_release->D3_Receptor binds D4_Receptor D4 Receptor Dopamine_release->D4_Receptor binds Downstream_Signaling Modulation of Downstream Signaling (e.g., adenylyl cyclase) D2_Receptor->Downstream_Signaling D3_Receptor->Downstream_Signaling D4_Receptor->Downstream_Signaling 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Downstream_Signaling Cellular_Response Alleviation of Psychotic Symptoms Downstream_Signaling->Cellular_Response R_Mosapramine (R)-(-)-Mosapramine R_Mosapramine->D2_Receptor antagonizes R_Mosapramine->D3_Receptor antagonizes R_Mosapramine->D4_Receptor antagonizes R_Mosapramine->5HT2A_Receptor antagonizes Serotonin_release Serotonin Release Serotonin_release->5HT2A_Receptor binds

Figure 1. Proposed signaling pathway of (R)-(-)-Mosapramine.

Pharmacological Data of Racemic Mosapramine

The following table summarizes the receptor binding affinities of racemic mosapramine, providing a basis for understanding its potential targets. The specific affinities of the (R)-(-)-enantiomer require experimental determination.

Receptor SubtypeAffinity (Ki, nM)Reference
Dopamine D2High[4]
Dopamine D3High[4]
Dopamine D4High[4]
Serotonin 5-HT2Moderate[1]

In Vivo Administration Protocols

Materials
  • (R)-(-)-Mosapramine hydrochloride (or other salt form)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, saline)

  • Sterile water for injection

  • Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Gavage needles (for oral administration)

  • Syringes and needles (for parenteral administration)

  • Vortex mixer

  • Analytical balance

Drug Preparation
  • Calculate the required amount of (R)-(-)-Mosapramine: Based on the desired dose and the number and weight of the animals.

  • Select a suitable vehicle: For oral administration, 0.5% methylcellulose in sterile water is a common choice for suspending poorly soluble compounds. For parenteral routes, sterile saline can be used if the compound is sufficiently soluble. The solubility of (R)-(-)-Mosapramine should be determined beforehand.

  • Prepare the drug solution/suspension:

    • For a suspension, weigh the required amount of (R)-(-)-Mosapramine and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • For a solution, dissolve the weighed compound in the vehicle with the aid of vortexing or sonication if necessary.

  • Ensure sterility for parenteral administration: If administering via injection, the final solution should be filtered through a 0.22 µm sterile filter.

Recommended Starting Doses

The following dosage recommendations are based on in vivo studies conducted with racemic mosapramine in rodents.[6] It is crucial to perform a dose-response study to determine the optimal dose of (R)-(-)-Mosapramine for the desired pharmacological effect in your specific animal model and behavioral assay.

Animal ModelRoute of AdministrationRecommended Starting Dose Range (mg/kg)Reference (for racemate)
RatOral (p.o.)1 - 10[6]
MouseOral (p.o.)1 - 10Inferred from rat studies
Mouse/RatIntraperitoneal (i.p.)0.5 - 5Inferred from oral doses and general antipsychotic literature
Administration Procedure
  • Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

  • Fasting: For oral administration, it is recommended to fast the animals overnight (with free access to water) to ensure consistent drug absorption.

  • Dose Calculation: Calculate the volume of the drug solution/suspension to be administered to each animal based on its body weight and the drug concentration.

  • Administration:

    • Oral (p.o.): Use a gavage needle of appropriate size for the animal. Gently restrain the animal and insert the gavage needle into the esophagus, then slowly administer the calculated volume.

    • Intraperitoneal (i.p.): Inject the calculated volume into the lower quadrant of the abdomen, avoiding the midline and internal organs.

  • Observation: After administration, monitor the animals for any signs of distress or adverse effects.

Experimental Workflow for Behavioral Assays

The following diagram outlines a typical experimental workflow for evaluating the antipsychotic-like effects of (R)-(-)-Mosapramine in a rodent model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (1 week) Grouping Random Animal Grouping (Vehicle, (R)-(-)-Mosapramine doses) Acclimation->Grouping Drug_Prep (R)-(-)-Mosapramine Preparation Administration Drug Administration (p.o. or i.p.) Drug_Prep->Administration Grouping->Administration Pre_treatment_time Pre-treatment Time (e.g., 30-60 min) Administration->Pre_treatment_time Behavioral_Assay Behavioral Assay (e.g., PCP-induced hyperlocomotion) Pre_treatment_time->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Sources

Method

preparation of (R)-(-)-Mosapramine stock solutions for cell culture

Application Note: Preparation and Handling of (R)-(-)-Mosapramine Stock Solutions for In Vitro Cell Culture Assays Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of (R)-(-)-Mosapramine Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the reconstitution, storage, and dilution of the atypical antipsychotic (R)-(-)-Mosapramine, ensuring high reproducibility in in vitro cell culture models.

Introduction & Pharmacological Context

(R)-(-)-Mosapramine is the purified enantiomer of mosapramine, a potent atypical antipsychotic characterized by its tricyclic dibenzazepine derivative structure. Pharmacologically, it acts as a high-affinity antagonist at dopamine D2, D3, and D4 receptors, while also exhibiting moderate affinity for serotonin 5-HT2 receptors[1].

In cell culture assays—such as those utilizing primary neuronal cells or MCF-7 breast cancer lines to study drug-induced hyperprolactinemia or off-target tumor suppression—the precise preparation of the compound is critical[2]. Because the dibenzazepine core is highly lipophilic, improper reconstitution often leads to micro-precipitation, resulting in inaccurate dosing and irreproducible downstream signaling data.

Physicochemical Properties

Before initiating the protocol, it is essential to verify the physicochemical properties of the compound to ensure accurate molarity calculations[3][4].

PropertyValue
Compound Name (R)-(-)-Mosapramine
CAS Number 120181-35-3 (R-enantiomer) / 89419-40-9 (Racemate)
Molecular Weight 479.06 g/mol
Molecular Formula C28H35ClN4O
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility Limit ≥ 20 mg/mL in DMSO (Anhydrous)

E-E-A-T Driven Causality: Why These Specific Steps?

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the rationale behind it. Every step in this guide is designed as a self-validating system:

  • Solvent Selection (Anhydrous DMSO): Mosapramine is practically insoluble in aqueous buffers. We mandate anhydrous cell-culture grade DMSO. Standard DMSO is highly hygroscopic; absorbed atmospheric water will lower the dielectric constant of the solvent, causing the lipophilic mosapramine to prematurely precipitate out of solution.

  • Sterile Filtration Material (PTFE vs. Nylon): For sterilization of the stock solution, a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter is required. Nylon filters exhibit high non-specific binding for lipophilic small molecules and can strip up to 40% of the active compound from your stock.

  • Cytotoxicity Thresholds: Final DMSO concentrations in the cell culture media must not exceed 0.5% (v/v)[2]. Concentrations above this threshold induce osmotic stress and alter baseline apoptosis rates in sensitive lines like primary neurons, confounding the true pharmacological effect of the drug.

  • Storage Kinetics: The stock must be aliquoted and stored at -80°C[3]. Repeated freeze-thaw cycles cause concentration gradients within the vial (cryo-concentration), leading to dosing errors in subsequent experiments.

Step-by-Step Protocol: Stock Solution Preparation

Phase 1: Reconstitution (10 mM Stock)

  • Equilibrate the vial of lyophilized (R)-(-)-Mosapramine to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weigh exactly 4.79 mg of the powder using a microbalance.

  • Transfer to a sterile, amber glass or low-bind polypropylene vial.

  • Add 1.0 mL of Anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes. Self-Validation Check: Hold the vial against a light source; there must be zero visible particulate matter.

Phase 2: Sterilization and Storage 6. Draw the 10 mM solution into a sterile syringe. 7. Attach a 0.22 µm PTFE syringe filter and filter the solution into a new sterile tube. 8. Aliquot the filtered stock into 50 µL or 100 µL volumes in single-use cryogenic vials. 9. Store immediately at -80°C. (Stable for up to 12 months)[3].

Quantitative Data: Reconstitution and Dilution Tables

Table 1: Mass-to-Volume Reconstitution Guide (Target: 1.0 mL DMSO) Use this table to quickly scale your desired stock concentration.

Desired Stock ConcentrationMass of (R)-(-)-MosapramineVolume of Anhydrous DMSO
10 mM 4.79 mg1.0 mL
20 mM 9.58 mg1.0 mL
50 mM 23.95 mg1.0 mL

Table 2: Serial Dilution Guide for Cell Culture (from 10 mM Stock) Add the drug dropwise to the media while gently swirling to prevent local precipitation.

Final Desired ConcentrationVolume of Stock/IntermediateVolume of Culture MediaFinal DMSO (v/v)Status
50 µM 5.0 µL of 10 mM Stock995.0 µL0.5%Max Safe Limit[2]
10 µM 1.0 µL of 10 mM Stock999.0 µL0.1%Optimal
1 µM 100 µL of 10 µM Intermediate900.0 µL< 0.01%Optimal

Mechanistic and Workflow Visualizations

The following diagrams illustrate the operational workflow for drug preparation and the downstream pharmacological mechanism of action once introduced to the cell culture.

Workflow A 1. Weigh (R)-(-)-Mosapramine (e.g., 4.79 mg for 10 mM) B 2. Reconstitute in 1.0 mL Anhydrous DMSO A->B C 3. Vortex & Sonicate (Ensure Complete Dissolution) B->C D 4. Sterile Filtration (0.22 µm PTFE Filter) C->D E 5. Aliquot (50-100 µL) Store at -80°C D->E F 6. Dilute in Aqueous Media (Final DMSO ≤ 0.5%) E->F

Workflow for the preparation and storage of (R)-(-)-Mosapramine stock solutions.

Pathway Mosa (R)-(-)-Mosapramine D2R Dopamine D2/D3/D4 Receptors (Gi/o-coupled GPCRs) Mosa->D2R Antagonizes (High Affinity) Gi Gi/o Protein Subunit D2R->Gi Blocked Activation AC Adenylyl Cyclase (AC) Gi->AC Disinhibits AC cAMP cAMP Accumulation AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP DARPP-32 Phosphorylation PKA->DARPP Phosphorylates

(R)-(-)-Mosapramine antagonism of D2-like receptors and downstream cAMP signaling.

References

  • Maeshima T, Iijima R, Watanabe M, et al. "Effect of antipsychotics on breast tumors by analysis of the Japanese Adverse Drug Event Report database and cell-based experiments." Journal of Pharmaceutical Health Care and Sciences, 2021. Available at:[Link]

  • Futamura T, et al. "The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors." Folia Pharmacologica Japonica, 1996. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Chiral Separation of (R)-(-)-Mosapramine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the chiral separation of Mosapramine. This center provides in-depth troubleshooting advice, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the chiral separation of Mosapramine. This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the resolution and yield of (R)-(-)-Mosapramine. Mosapramine is a second-generation antipsychotic used for treating schizophrenia, and it is administered as a racemate of its (R)- and (S)-enantiomers.[1][2] Isolating the desired (R)-(-)-enantiomer with high purity and yield is critical for further research and development.

This guide is structured to address challenges from initial method development to preparative scale-up, focusing on the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

Here are answers to common questions encountered during the chiral separation of Mosapramine.

Q1: What are the most common causes of poor resolution between the Mosapramine enantiomers?

Poor resolution in the chiral separation of Mosapramine typically stems from a few key factors: an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency. A systematic approach to optimizing these parameters is crucial for achieving a successful separation.[3]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for Mosapramine?

Polysaccharide-based CSPs, such as those derived from derivatized amylose or cellulose, are the most widely used and successful for a broad range of chiral compounds, including those with structures similar to Mosapramine.[3][4] Specifically, an amylose-tris-(5-chloro-2-methylphenylcarbamate) stationary phase has been successfully used to separate Mosapride, a structurally related compound.[5] Screening several polysaccharide-based columns is a highly recommended starting point.

Q3: How does the mobile phase composition, particularly additives, affect the separation?

Mobile phase composition is critical. For a basic compound like Mosapramine, which contains tertiary amine groups, peak shape and retention are highly sensitive to mobile phase modifiers.[1]

  • Organic Modifiers: Alcohols like isopropanol (IPA) or ethanol in a non-polar solvent like n-hexane are common in normal-phase chromatography. The percentage of the alcohol modifier directly impacts retention time and can significantly influence enantioselectivity.

  • Additives: Small amounts (typically 0.1%) of a basic additive like diethylamine (DEA) or isopropylamine are often necessary.[6][7] These additives compete with the basic analyte for active sites on the silica surface of the CSP, minimizing undesirable secondary interactions that cause peak tailing and improve resolution.[8]

Q4: Can temperature be used to improve the separation of Mosapramine enantiomers?

Yes, temperature is a powerful but complex parameter for optimizing chiral separations. Generally, lower temperatures tend to increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to higher selectivity and better resolution. Conversely, higher temperatures can improve column efficiency and peak shape. The effect is compound-dependent, so it is essential to evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your specific method.

Q5: My resolution is decreasing over time with repeated injections. What should I do?

A gradual loss of resolution often points to column contamination or degradation.[8] Strongly adsorbed impurities from the sample can accumulate at the head of the column, impairing its performance.[9] Implementing a robust column washing protocol is the first step. For polysaccharide-based columns, flushing with a strong solvent like 100% ethanol or isopropanol can often restore performance.[9][10] Always ensure your samples are filtered and dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.[9]

Troubleshooting Guide: From Poor Resolution to Low Yield

This section provides a systematic approach to diagnosing and solving common problems encountered during the chiral separation of Mosapramine.

Problem 1: Poor Resolution (Rs < 1.5)

Low resolution between the (R)- and (S)-enantiomers is the most frequent challenge.

Possible Cause Explanation & Recommended Actions
Inappropriate Chiral Stationary Phase (CSP) The specific stereochemical interactions required for separation are highly dependent on the CSP's structure. Mosapramine may not interact effectively with the selected phase. Action: Screen a variety of polysaccharide-based CSPs. A good starting point includes columns with different derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[4]
Sub-Optimal Mobile Phase Composition The type and concentration of the organic modifier and additives are critical for achieving selectivity. The polarity of the mobile phase directly influences the interaction strength between the enantiomers and the CSP.[3] Action: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or IPA) in hexane. Then, optimize the concentration of the basic additive (e.g., DEA). Start at 0.1% and evaluate small changes (e.g., 0.05% to 0.2%).
Incorrect Temperature As mentioned in the FAQs, temperature modulates the thermodynamics of the chiral recognition process. An unsuitable temperature can lead to insufficient differentiation between the enantiomers. Action: Evaluate a temperature range, for example, from 15°C to 40°C in 5°C increments, to determine the optimal condition for resolution.
Poor Peak Shape (Tailing) Asymmetric peaks, especially tailing, can cause peaks to overlap, thereby reducing the calculated resolution. This is often caused by secondary interactions between the basic Mosapramine molecule and the stationary phase.[8] Action: Ensure a basic additive (e.g., 0.1% DEA) is present in the mobile phase. If tailing persists, slightly increasing the additive concentration or the alcohol modifier percentage may help. Also, verify that the sample is not overloading the column by injecting a diluted sample.
Problem 2: Low Yield of (R)-(-)-Mosapramine in Preparative Chromatography

Achieving good resolution at the analytical scale is the first step. Transferring this to a preparative scale with high yield presents new challenges.

Possible Cause Explanation & Recommended Actions
Column Overload Injecting too much sample mass onto the column is a common cause of lost resolution and, consequently, mixed fractions with low purity. This leads to a lower yield of the target enantiomer at the desired purity level.[11] Action: Perform a loading study. Start with a low injection mass and incrementally increase the amount while monitoring the resolution and peak shape. The optimal load is the maximum amount that can be injected before resolution degrades to an unacceptable level.
Sub-optimal Fraction Collection Parameters Setting the fraction collection window too wide or too narrow can drastically affect yield and purity. Collecting too broadly contaminates the target enantiomer with the other, while collecting too narrowly sacrifices yield. Action: Use peak-based fraction collection triggers. Set the collection to start and end at a specific peak height or threshold (e.g., 5-10% of peak height) to ensure only the purest part of the peak is collected. For overlapping peaks, "heart-cutting" the central, purest portion of the (R)-(-)-Mosapramine peak is often the best strategy.
Poor Solubility in Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection. If the sample is not fully soluble in the mobile phase, it can precipitate, leading to low recovery.[9] Action: Whenever possible, dissolve the sample directly in the mobile phase. If a stronger solvent is needed for solubility, use the minimum volume possible.

Visual Troubleshooting Workflows

The following diagrams provide a visual guide to the troubleshooting process.

Caption: Troubleshooting workflow for improving poor enantiomeric resolution.

Chiral_Recognition cluster_Analyte Mosapramine Enantiomers cluster_CSP Chiral Stationary Phase (CSP) cluster_Complex Transient Diastereomeric Complexes R_Mosapramine (R)-(-)-Mosapramine Guest CSP Polysaccharide CSP Host R_Mosapramine->CSP Binds S_Mosapramine (S)-(+)-Mosapramine Guest S_Mosapramine->CSP Binds Complex_R (R)-Complex Stronger Interaction Longer Retention CSP->Complex_R Forms Complex_S (S)-Complex Weaker Interaction Shorter Retention CSP->Complex_S Forms MobilePhase Mobile Phase (Hexane/Alcohol + Additive) MobilePhase->Complex_R Elutes Slower MobilePhase->Complex_S Elutes Faster

Caption: Simplified model of chiral recognition on a polysaccharide CSP.

Experimental Protocol: Chiral Method Screening

This protocol outlines a systematic approach to screen for optimal analytical conditions for Mosapramine separation using High-Performance Liquid Chromatography (HPLC).

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination that provides a resolution (Rs) of > 1.5 for the enantiomers of Mosapramine.

Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA)

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-I)

  • Solvents (HPLC grade): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Additive: Diethylamine (DEA)

  • Sample: Racemic Mosapramine (1 mg/mL in mobile phase)

Procedure:

  • System Preparation:

    • Thoroughly flush the HPLC system to remove any residual solvents from previous analyses, especially if switching from reversed-phase to normal-phase.[10]

    • Install Column 1.

  • Initial Screening on Column 1:

    • Equilibrate the column with Mobile Phase A (n-Hexane:IPA 90:10 v/v + 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Inject 5 µL of the Mosapramine sample.

    • Run the analysis and record the chromatogram.

    • Repeat the analysis using Mobile Phase B (n-Hexane:EtOH 90:10 v/v + 0.1% DEA).

  • Modifier Percentage Screening:

    • Based on the initial results, choose the alcohol (IPA or EtOH) that provided better initial selectivity.

    • Prepare a series of mobile phases with varying alcohol content (e.g., 5%, 15%, 20%).

    • Equilibrate the column with each mobile phase and inject the sample. Record the retention times and resolution.

  • Column Screening:

    • Replace Column 1 with Column 2.

    • Repeat steps 2 and 3 for Column 2.

  • Data Evaluation:

    • For each condition, calculate the resolution (Rs) between the two enantiomer peaks.

    • Create a table to compare the resolution, retention times, and peak shapes obtained from each column and mobile phase combination.

    • Select the condition that provides the best balance of resolution (ideally Rs > 2.0 for robustness) and analysis time. This condition will be the starting point for further optimization or scale-up.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
  • (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Guiochon, G., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. PubMed. [Link]

  • (n.d.).
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • (2025, December 6). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
  • (n.d.). Mosapramine. PubChem. Retrieved from [Link]

  • (n.d.).
  • (2014, September 17). How can I improve my chiral column resolution?
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • (n.d.). MOSAPRAMINE. Inxight Drugs.
  • (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • (n.d.). Mosapramine. Wikipedia.
  • (n.d.).
  • (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • Zhang, Y., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. [Link]

  • (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC.
  • Ahuja, S. (Ed.). (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • (2024, June 12).
  • Kishi, T., et al. (n.d.). Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. PMC.
  • (2026, January 5). MOSAPRAMINE. ChemicalBook.

Sources

Optimization

Formulation Troubleshooting Center: Resolving the Aqueous Solubility of (R)-(-)-Mosapramine

Welcome to the Technical Support Center for (R)-(-)-Mosapramine formulation. As a potent, second-generation atypical antipsychotic characterized by its selective dopamine D2 and D3 receptor antagonism[1], (R)-(-)-Mosapra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-(-)-Mosapramine formulation. As a potent, second-generation atypical antipsychotic characterized by its selective dopamine D2 and D3 receptor antagonism[1], (R)-(-)-Mosapramine presents significant delivery challenges. Its bulky spiro-piperidine and dibenzazepine-like core structures render it highly lipophilic, resulting in poor aqueous solubility.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting a formulation, we must establish the thermodynamic and structural constraints of the molecule. The poor solubility of (R)-(-)-Mosapramine is not an anomaly; it is a direct consequence of its physicochemical profile.

Quantitative Physicochemical Data
PropertyValueFormulation Implication
Molecular Weight 479.1 g/mol High molecular mass increases crystal lattice energy and limits passive aqueous diffusion.
LogP (Estimated) ~3.5 – 4.5Highly lipophilic; strongly favors lipid/organic partitioning over aqueous media[2].
pKa ~10.4Basic tertiary amine; solubility is highly pH-dependent and drops exponentially at physiological pH.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Requires advanced solubilization strategies (e.g., polymers, cyclodextrins) for parenteral or oral delivery[3].
Organic Solubility Soluble in DMSOProne to "solvent shift" precipitation when diluted into aqueous biological buffers[1].

Part 2: Formulation Decision Logic

To systematically resolve solubility issues, follow the decision tree below. This workflow dictates the optimal formulation pathway based on your target route of administration and the drug's pKa.

G Start Assess (R)-(-)-Mosapramine Solubility Profile Check_pH Is pH modification viable? (pKa ~10.4) Start->Check_pH Salt Salt Formation (e.g., Hydrochloride) Check_pH->Salt Yes (Low pH Tolerated) Check_Route Determine Target Administration Route Check_pH->Check_Route No (Physiological pH Req.) Cyclodextrin HP-β-CD Complexation (Parenteral / In Vitro) Check_Route->Cyclodextrin Parenteral / Assays SolidDisp Amorphous Solid Dispersion (Oral Delivery) Check_Route->SolidDisp Oral Absorption

Decision workflow for selecting a (R)-(-)-Mosapramine solubilization strategy.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Immediate Precipitation in In Vitro Assays (pH 7.4)

Q: We prepare our (R)-(-)-Mosapramine stock in 100% DMSO. When we dilute it into our physiological assay buffer (pH 7.4), the drug immediately crashes out of solution. How do we prevent this?

Causality: You are experiencing "solvent shift" precipitation. Mosapramine is a weak base (pKa ~10.4). At pH 7.4, a significant fraction of the drug remains unionized. When the DMSO is diluted by the aqueous buffer, the thermodynamic penalty of hydrating the lipophilic dibenzazepine core becomes too high, forcing the drug to aggregate and precipitate to minimize surface area contact with water.

Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic moieties of Mosapramine, while its hydrophilic exterior maintains aqueous solubility.

Protocol: HP-β-CD Complexation for In Vitro Assays

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in 10 mM acetate buffer (pH 5.5). Note: The slightly acidic pH ensures the tertiary amine is protonated, synergizing with the cyclodextrin encapsulation.

  • Addition: Weigh (R)-(-)-Mosapramine free base and add it to the HP-β-CD solution to achieve a target concentration of 1 mg/mL.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 30 minutes to disrupt transient aggregates.

  • Equilibration: Stir magnetically at 300 rpm for 24 hours at room temperature to reach complexation equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV. If the quantified concentration is <0.95 mg/mL, the complexation is incomplete. In this case, increase the HP-β-CD concentration to 30% (w/v) and repeat.

Issue 2: Poor Oral Bioavailability in Preclinical Models

Q: Our oral suspension of (R)-(-)-Mosapramine shows negligible systemic exposure in rodent models. How do we overcome this dissolution-rate limited absorption?

Causality: The crystalline form of Mosapramine possesses a highly stable crystal lattice. In the gastrointestinal tract, the thermodynamic barrier to break this lattice is too high, resulting in a dissolution rate that is slower than the gastrointestinal transit time.

Solution: Formulate an Amorphous Solid Dispersion (ASD) using amphiphilic drug-binding polymers (e.g., PVP or Ethyl Cellulose)[4]. This technique traps the drug in a high-energy amorphous state, entirely bypassing the lattice energy barrier and supersaturating the GI fluids.

Protocol: Solvent Evaporation Method for ASD

  • Dissolution: Dissolve (R)-(-)-Mosapramine and PVP-K30 at a 1:3 (w/w) ratio in a volatile organic solvent mixture (Dichloromethane:Methanol, 1:1 v/v).

  • Visual Check: Ensure complete dissolution. The solution must be optically clear, confirming molecular dispersion.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under vacuum at 40°C. The rapid evaporation prevents the drug molecules from organizing into a crystal lattice.

  • Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove all residual solvent traces.

  • Milling: Gently mill the dried dispersion and pass it through a 60-mesh screen to standardize particle size.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. A successful ASD will exhibit a broad, featureless "halo" without any sharp diffraction peaks. If sharp peaks are present, the drug has recrystallized, and the polymer ratio must be increased to 1:4.

Issue 3: Toxicity and Aggregation in Parenteral Formulations

Q: We are developing an IV formulation. Using high concentrations of ethanol and propylene glycol solubilizes the drug but causes severe injection site irritation. Are there safer alternatives?

Causality: Traditional organic co-solvents cause local tissue necrosis and hemolysis at high concentrations. Furthermore, upon injection into the bloodstream, the rapid dilution of these solvents can cause the drug to precipitate in vivo, leading to embolism.

Solution: Utilize an amphiphilic polymeric micellar system (e.g., using PEG400 and non-ionic surfactants). These systems are essentially free of harsh non-polymeric organic solvents and shield the lipophilic drug within a nano-scale hydrophobic core[3].

Protocol: Amphiphilic Polymeric Micelle Preparation

  • Pre-concentrate: Mix (R)-(-)-Mosapramine with PEG400 and Polysorbate 80 at a 1:4:1 weight ratio.

  • Heating: Heat the mixture gently to 45°C while stirring continuously to form a homogenous, isotropic pre-concentrate.

  • Aqueous Titration: Slowly titrate in sterile Water for Injection (WFI) dropwise while vortexing vigorously until the desired final volume and concentration are reached.

  • Self-Validation Step: Measure the particle size via Dynamic Light Scattering (DLS). A successful micellar formulation must exhibit a Z-average diameter of <50 nm and a Polydispersity Index (PDI) <0.2. If the PDI is >0.2, the micelles are aggregating, indicating that the surfactant ratio must be increased.

Part 4: Pharmacological Context

Resolving the solubility of (R)-(-)-Mosapramine is not merely a physical chemistry exercise; it is a prerequisite for its pharmacological efficacy. As a highly lipophilic molecule, it readily crosses the Blood-Brain Barrier (BBB) via passive transport[2] only if it is successfully dissolved in the systemic circulation. Once in the CNS, it exerts its effects via the pathway below.

G Drug (R)-(-)-Mosapramine (Solubilized) Receptor D2/D3 Receptors (GPCRs) Drug->Receptor Antagonizes Gi Gi/o Protein Coupling Receptor->Gi Blocks activation cAMP cAMP Production Inhibited Gi->cAMP Modulates Outcome Antipsychotic Efficacy cAMP->Outcome Downstream

Mechanism of Action: Solubilized (R)-(-)-Mosapramine antagonizing D2/D3 receptors.

References

  • EvitaChem.Buy Mosapramine (EVT-275163) | 89419-40-9 - EvitaChem.
  • PubChem - NIH.Mosapramine | C28H35ClN4O | CID 4257.
  • Google Patents.US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration.
  • Google Patents.WO2012148799A1 - Improved parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same.
  • ACS Chemical Neuroscience.Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models.

Sources

Troubleshooting

troubleshooting (R)-(-)-Mosapramine degradation under UV light

Technical Support Center: Troubleshooting (R)-(-)-Mosapramine Photodegradation Welcome to the Application Support Center. As drug development professionals and analytical scientists, handling light-sensitive iminodibenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (R)-(-)-Mosapramine Photodegradation

Welcome to the Application Support Center. As drug development professionals and analytical scientists, handling light-sensitive iminodibenzyl-class antipsychotics requires a rigorous understanding of their photochemical behavior. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to resolve (R)-(-)-Mosapramine degradation under ultraviolet (UV) light.

Mechanistic Insight: The Photochemistry of Mosapramine

To effectively troubleshoot, we must first understand the causality of the degradation. (R)-(-)-Mosapramine is an iminodibenzyl-class antipsychotic[1] characterized by an asymmetric carbon atom (8a) within a complex spiro-imidazopyridine ring system[2].

While this unique structural topology confers high affinity for D2, D3, and D4 receptors, the electron-rich iminodibenzyl core and its tertiary amine moieties act as potent chromophores. When exposed to UV radiation (particularly in the 220–350 nm range), the molecule absorbs photons that trigger single electron transfer (SET) or homolytic bond cleavage. This photochemical excitation primarily drives two degradation pathways:

  • N-Oxidation: Radical attack at the tertiary amines, resulting in the formation of N-oxides.

  • N-Dealkylation: Cleavage of the propyl linker connecting the iminodibenzyl core to the spiro ring, often exacerbated in aqueous solutions.

Understanding these pathways allows us to design self-validating analytical workflows that isolate true photolytic variables from thermal or hydrolytic artifacts.

Diagnostic Workflow

G Start Observe Mosapramine Signal Loss / Degradant Peaks CheckUV Assess UV Exposure (λ < 400 nm)? Start->CheckUV DarkControl Compare with Dark Control (Foil) CheckUV->DarkControl Yes Actinometry Calibrate UV Dose (Actinometry / Radiometer) CheckUV->Actinometry Standardize Protocol Isolate Isolate Degradants (LC-MS/MS) DarkControl->Isolate Degradation Confirmed N_oxide N-Oxidation / Ring Cleavage (Mass Shift +16 Da) Isolate->N_oxide Dealkyl N-Dealkylation (Mass Shift -R group) Isolate->Dealkyl

Logical troubleshooting workflow for (R)-(-)-Mosapramine UV photodegradation.

Troubleshooting Guide (FAQs)

Q1: My (R)-(-)-Mosapramine standard shows rapid signal loss during HPLC-UV sample preparation. How do I prevent this? Causality: Standard laboratory fluorescent lighting emits trace UV radiation. For highly sensitive iminodibenzyls, this ambient exposure is sufficient to initiate premature photo-oxidation before the sample even reaches the autosampler. Solution: Prepare all solutions in amber volumetric flasks. If working with dilute solutions (< 10 µg/mL), perform extractions and dilutions under low-actinic (yellow) lighting to prevent N-dealkylation.

Q2: During ICH Q1B photostability testing, how do I differentiate true photodegradation from thermal degradation? Causality: Xenon and metal halide lamps used in photostability chambers generate significant infrared (IR) heat alongside UV light. Mosapramine may undergo hydrolytic cleavage at elevated temperatures, leading to false-positive photolability results. Solution: Always employ a self-validating "Dark Control." Wrap an identical sample aliquot tightly in aluminum foil and place it adjacent to the exposed sample in the UV chamber[3]. If a degradant peak appears in both the exposed and dark control vials, the mechanism is thermal/hydrolytic. If it only appears in the exposed vial, it is a true photodegradant.

Q3: What specific degradation products should I monitor via LC-MS/MS? Causality: The spiro-imidazopyridine side chain and the iminodibenzyl nitrogen are the primary sites of radical attack during UV exposure. Solution: Monitor for a mass shift of +15.99 Da, which indicates N-oxidation of the tertiary amine. Additionally, look for specific mass losses corresponding to the N-dealkylation of the propyl linker.

Quantitative Data Presentation

The following table summarizes the expected degradation kinetics and mass shifts for (R)-(-)-Mosapramine under stress conditions. Use this data to calibrate your LC-MS/MS detection windows.

Degradation PathwayEnvironmental TriggerMass Shift (Δ Da)Relative KineticsPrevention / Mitigation Strategy
N-Oxidation UV-A / UV-B (< 400 nm)+15.99FastAmber glassware, inert gas purging (N₂)
N-Dealkylation UV-B (< 320 nm)Variable (-R group)ModerateLow-actinic laboratory lighting
Hydrolytic Cleavage Thermal (IR heat from lamps)+18.01SlowChamber cooling (25°C), Dark Control

Experimental Protocol: Self-Validating ICH Q1B Photostability Workflow

To ensure regulatory compliance and scientific integrity, follow this step-by-step methodology based on ICH Q1B guidelines for testing the photostability of new active substances[3].

Step 1: Sample Preparation Prepare a 1 mg/mL solution of (R)-(-)-Mosapramine in an inert, UV-transparent solvent (e.g., HPLC-grade water/acetonitrile) using clear quartz vials, which allow the transmission of UV light below 320 nm.

Step 2: Dark Control Implementation (Self-Validation) For every test vial prepared, prepare an exact duplicate. Wrap the duplicate vials completely in high-density aluminum foil. These will serve as your dark controls to isolate thermal degradation from photolytic degradation[3].

Step 3: Actinometric Calibration Place a validated chemical actinometer (e.g., 2% quinine solution) or a calibrated radiometer alongside the samples. This ensures the integrated near-UV energy reaches exactly 200 Watt-hours/square meter, standardizing the UV dose across different chamber models[3].

Step 4: Controlled Irradiation Expose the samples in a photostability chamber equipped with a Xenon arc lamp (with a window glass filter to simulate D65/ID65 emission). Continue exposure until the overall illumination reaches 1.2 million lux hours and 200 Wh/m² of near-UV energy[3]. Critical: Maintain the chamber temperature at 25°C using an active cooling system to minimize thermal stress.

Step 5: LC-MS/MS Analysis Analyze both the exposed and dark control samples using a reverse-phase gradient (C18 column, 0.1% formic acid in water/acetonitrile). Compare the chromatograms to quantify parent drug depletion and identify the specific mass shifts outlined in the data table above.

References

  • Stereospecific Assembly of Fused Imidazolidines via Tandem Ring Opening/Oxidative Amination of Aziridines (Citing: Syntheses and Biological Activities of Optical Isomers of Mosapramine) Source: ACS Publications URL:[Link]

  • Understanding the Kinetics and Formation of N-nitrosamines from Pharmaceutical Precursors During Water Purification (Citing: Iminodibenzyl class antipsychotics for schizophrenia) Source: SURFACE at Syracuse University URL:[Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for (R)-(-)-Mosapramine in Plasma

Welcome to the technical support center for the bioanalysis of (R)-(-)-Mosapramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of (R)-(-)-Mosapramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the sensitivity of your LC-MS/MS method for (R)-(-)-Mosapramine in plasma samples. As a Senior Application Scientist, my goal is to not just provide protocols, but to explain the why behind each step, empowering you to troubleshoot effectively and ensure the generation of robust, reliable, and regulatory-compliant data.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before diving into method development, a thorough understanding of the physicochemical properties of (R)-(-)-Mosapramine is crucial. These properties dictate every decision we make, from sample preparation to chromatographic separation and mass spectrometric detection.

(R)-(-)-Mosapramine Properties:

PropertyValue (Predicted/Known)Implication for Bioanalysis
Molecular Formula C₂₈H₃₅ClN₄ODefines the exact mass for MS detection.
Molecular Weight 479.1 g/mol Precursor ion will be [M+H]⁺ ≈ 480.2 m/z.
pKa (strongest basic) 8.5 (Predicted)Mosapramine is a basic compound. This is critical for optimizing LLE and SPE, as its charge state can be manipulated by adjusting pH.
logP 5.4 (Predicted)Indicates high lipophilicity (hydrophobicity). The compound will have a strong affinity for organic solvents and reversed-phase C18 columns.

Predicted values are computationally derived and provide a strong basis for initial method development.

Section 2: Sample Preparation - The Key to Sensitivity and Robustness

The primary goal of sample preparation is to remove endogenous matrix components from plasma (like proteins and phospholipids) that can interfere with the analysis, primarily through a phenomenon known as ion suppression . Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization in the mass spectrometer's source, leading to a reduced analyte signal and compromised sensitivity[1][2].

Here, we compare the three most common sample preparation techniques for small molecules in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Analysis of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect High (significant phospholipids remain)Moderate to LowLowest
Analyte Recovery Good (but can be variable)Good to Excellent (pH-dependent)Excellent (highly reproducible)
Concentration Ability No (results in dilution)YesYes (high concentration factor)
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerateIntensive

This table provides a general comparison. Performance can vary based on the specific analyte and protocol.

Which Sample Preparation Method Should I Choose for (R)-(-)-Mosapramine?
  • For early-stage discovery or high-throughput screening: Protein Precipitation (PPT) is often sufficient. It's fast, cheap, and simple[3]. However, be prepared for potential ion suppression issues.

  • For method development and validation requiring higher sensitivity: Liquid-Liquid Extraction (LLE) is an excellent choice. Given Mosapramine's high logP and basic pKa, you can achieve a very clean extract with high recovery by optimizing the pH of the aqueous phase and the choice of organic solvent.

  • For regulated bioanalysis (GLP/GCP) and the highest sensitivity: Solid-Phase Extraction (SPE) is the gold standard. It provides the cleanest extracts, leading to minimal matrix effects and the most reproducible results[4].

Detailed Experimental Protocols
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 25 µL of a basifying agent (e.g., 1M Ammonium Hydroxide) to adjust the pH to >10.5 (pKa + 2). This ensures Mosapramine is in its neutral, more organic-soluble form.

  • Add your internal standard.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of your mobile phase A/B mixture (e.g., 50:50).

Given Mosapramine's basic nature, a mixed-mode cation exchange SPE cartridge can provide superior cleanup.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water and load it onto the cartridge. The acidic conditions ensure Mosapramine is positively charged and will bind to the cation exchange sorbent.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elute: Elute (R)-(-)-Mosapramine with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on Mosapramine, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of your mobile phase A/B mixture.

Section 3: LC-MS/MS Method Development

Chromatography

The goal of chromatography is to separate (R)-(-)-Mosapramine from any remaining matrix components to minimize ion suppression and to separate it from any potential isomers or metabolites.

  • Column: A C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is a good starting point due to Mosapramine's high lipophilicity.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures that Mosapramine, a basic compound, is protonated and thus exhibits good peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: A fast gradient from ~5% to 95% organic over a few minutes should be sufficient to elute the highly retained Mosapramine.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.4-0.5 mL/min is typical.

Pro-Tip on Mobile Phase pH: While acidic mobile phases are standard for basic compounds to ensure good peak shape, some studies have shown that high pH mobile phases (e.g., using ammonium hydroxide) can actually increase sensitivity for certain basic drugs in positive ESI mode[2][5][6]. This is because the neutral analyte may be more efficiently desolvated in the ESI source. This is an advanced optimization step to consider if sensitivity is still an issue.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is the clear choice, as the basic nitrogens in Mosapramine's structure are readily protonated.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the mode of choice due to its high selectivity and sensitivity. This involves selecting a precursor ion (the protonated molecule, [M+H]⁺) and then fragmenting it to produce a specific product ion.

Based on the structure of Mosapramine (MW = 479.1), the precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 480.2 .

To predict the product ions, we can look at the fragmentation pattern of the closely related compound, mosapride. Studies on mosapride fragmentation show characteristic product ions resulting from the cleavage of the molecule[7]. Applying this logic to Mosapramine, we can predict the following fragmentation pathways and resulting product ions:

G cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (Q2) cluster_detection Product Ion Detection (Q3) Mosapramine Mosapramine (in solution) Protonated_Mosapramine [M+H]⁺ m/z ≈ 480.2 Mosapramine->Protonated_Mosapramine ESI+ Source Fragment_A Product Ion 1 m/z ≈ 215.1 Protonated_Mosapramine->Fragment_A Collision with Gas Fragment_B Product Ion 2 m/z ≈ 188.1 Protonated_Mosapramine->Fragment_B Collision with Gas Detector Detector Fragment_A->Detector Selected for Quantitation Fragment_B->Detector Selected for Confirmation

Recommended MRM Transitions to Evaluate:

TransitionPrecursor Ion (m/z)Product Ion (m/z)Role
Primary (Quantifier) 480.2215.1 The most intense and stable fragment, likely from the spiro-imidazopyridine-piperidine moiety.
Secondary (Qualifier) 480.2188.1 A secondary fragment used for confirmation of identity.

These values are starting points and must be optimized on your specific instrument by infusing a standard solution of (R)-(-)-Mosapramine and performing a product ion scan.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of (R)-(-)-Mosapramine in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm seeing low signal intensity or a complete lack of signal. What should I check first?

A1: This is a common and often multi-faceted problem. Follow this logical workflow:

G Start Low/No Signal Check_MS 1. Check MS Performance Infuse standard directly. Is signal strong? Start->Check_MS Check_LC 2. Check LC System Inject standard. Is peak shape/intensity good? Check_MS->Check_LC Yes MS_Issue Troubleshoot MS: - Clean source - Check tune/calibration - Verify MRM transitions Check_MS->MS_Issue No Check_Sample 3. Investigate Sample Prep Is recovery low? Is there ion suppression? Check_LC->Check_Sample Yes LC_Issue Troubleshoot LC: - Check for leaks - Fresh mobile phase - Column issue? Check_LC->LC_Issue No Sample_Issue Optimize Sample Prep: - Re-evaluate extraction method - Check pH - Modify chromatography Check_Sample->Sample_Issue No Resolved Problem Resolved Check_Sample->Resolved Yes MS_Issue->Resolved LC_Issue->Resolved Sample_Issue->Resolved

Q2: My peak shape is poor (tailing). What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like Mosapramine is often caused by secondary interactions with residual acidic silanol groups on the silica-based C18 column[8].

  • Cause 1: Insufficiently Acidified Mobile Phase: The positive charge on Mosapramine at low pH is what prevents these secondary interactions.

    • Solution: Ensure your mobile phase contains an adequate amount of acid (e.g., 0.1% formic acid). If tailing persists, you could try a slightly higher concentration, but be mindful of potential effects on MS sensitivity.

  • Cause 2: Column Age/Contamination: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent wash sequence. If that fails, replace the column. Using a guard column can significantly extend the life of your analytical column.

  • Cause 3: Sample Solvent Effects: If you reconstitute your final extract in a solvent that is much stronger (i.e., higher organic content) than your initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your reconstitution solvent is as close as possible in composition to your starting mobile phase conditions.

Q3: My results are inconsistent and not reproducible. How do I improve precision?

A3: Inconsistent results are a major red flag and would cause a method to fail validation under FDA and EMA guidelines, which require precision (as %CV or RSD) to be within ±15% (and ±20% at the LLOQ)[5][9][10][11].

  • Cause 1: Inconsistent Sample Preparation: Manual sample preparation, especially LLE, can introduce variability.

    • Solution: Ensure consistent vortexing times, accurate pipetting, and complete solvent evaporation and reconstitution. Using an automated liquid handler can greatly improve precision. If using SPE, ensure the cartridges are not allowed to dry out between steps.

  • Cause 2: Ion Suppression Variability: The amount of matrix components can vary from sample to sample, causing variable ion suppression.

    • Solution: This points to a need for a more effective sample preparation method. If you are using PPT, switching to LLE or SPE will provide a cleaner extract and more consistent results[4][12].

  • Cause 3: Instrument Instability: Fluctuations in the LC pumps, autosampler, or MS source can lead to variability.

    • Solution: Perform system suitability tests before each run. Monitor the response of your internal standard; a high %CV for the internal standard across the run points to an instrument issue.

Q4: How do I comply with regulatory guidelines (FDA/EMA) for my method?

A4: Both the FDA and EMA have published detailed guidelines on bioanalytical method validation[1][12][13]. A fully validated method must demonstrate acceptable performance for the following parameters:

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components.

  • Accuracy & Precision: The method must be shown to be accurate and precise at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The response must be linear over the intended concentration range.

  • Sensitivity (LLOQ): The Lower Limit of Quantification must be established and validated.

  • Stability: The stability of (R)-(-)-Mosapramine must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage, etc.).

  • Matrix Effect: You must investigate and quantify the effect of the biological matrix on the ionization of the analyte.

Adhering to a robust method development and validation plan from the outset is the best way to ensure regulatory compliance.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Levesque, A., et al. (2009). Effect of High pH Mobile Phase on The Sensitivity of Multiple Drugs by LC Positive Electrospray Ionization MS/MS. Taylor & Francis Online. [Link]

  • Kafeenah, H. I. S., et al. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, October 7). LinkedIn. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug in plasma: a case of ion-suppression or ion-enhancement?
  • Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical Research.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018).
  • Forensic Science International. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • ResearchGate. (2016). MS/MS product ion spectra and corresponding fragmentation patterns of mosapride metabolites in human. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Jemal, M., et al. (1999). Systematic and comprehensive strategy for the development of rugged and sensitive liquid chromatography/tandem mass spectrometry methods with atmospheric pressure ionization for the quantitation of drugs in biological fluids.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • ResearchGate. (2025, November 23). Troubleshooting for LC-MS/MS. [Link]

  • Agilent. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • LCGC International. (2021, March 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Stereoinversion of (R)-(-)-Mosapramine During Synthesis

Overview Mosapramine is a potent atypical antipsychotic characterized by an asymmetric carbon atom (C8a) within its imidazo[1,2-a]pyridine ring system[1]. Because the biological activity and receptor affinity of its enan...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Mosapramine is a potent atypical antipsychotic characterized by an asymmetric carbon atom (C8a) within its imidazo[1,2-a]pyridine ring system[1]. Because the biological activity and receptor affinity of its enantiomers differ significantly, the enantioselective synthesis of the (R)-(-)-enantiomer is a critical requirement in drug development. A major synthetic bottleneck encountered by researchers is the stereoinversion (racemization) of the C8a stereocenter during the key N-alkylation coupling step of the (R)-(-)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine intermediate[1].

This guide provides authoritative troubleshooting strategies and validated protocols to preserve stereochemical integrity throughout the synthesis.

Mechanistic Insight: The Causality of Stereoinversion

To prevent stereoinversion, one must understand its root cause. The C8a carbon in the octahydroimidazo[1,2-a]pyridine system functions as an aminal bridgehead (bonded to both N1 and N4). Aminal structures are inherently susceptible to reversible ring-opening[2].

Under thermal stress or in the presence of acidic byproducts, the N1-C8a bond can cleave, generating a transient, achiral iminium ion intermediate[3]. Subsequent ring closure can occur from either stereochemical face. Because the thermodynamic stability of the two enantiomers is identical in an achiral environment, this dynamic ring-chain tautomerism inevitably leads to epimerization and a catastrophic drop in enantiomeric excess (ee). Therefore, the synthetic environment must be rigorously controlled to suppress iminium formation.

Stereoinversion A (R)-(-)-Mosapramine Intermediate B Iminium Ion Intermediate (Achiral) A->B H+, Heat (Ring Opening) B->A Ring Closure (Retention) C (S)-(+)-Enantiomer (Inverted) B->C Ring Closure (Inversion)

Mechanistic pathway of C8a aminal ring-opening leading to stereoinversion.

Troubleshooting Guides & FAQs

Q1: I am observing a significant drop in enantiomeric excess (ee) during the coupling of the (R)-(-)-spiro intermediate with the dibenzazepine alkylating agent. What is the primary cause? A: The primary cause is the accumulation of acidic byproducts. The alkylating agent—typically 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b,f]azepine—releases methanesulfonic acid upon nucleophilic displacement. If this acid is not immediately neutralized, it protonates the aminal nitrogen of the imidazopyridine ring, triggering the ring-opening to the achiral iminium ion. You must ensure your acid scavenger is finely milled and present in sufficient excess to maintain a strictly non-acidic microenvironment.

Q2: Which base is optimal for the N-alkylation step to prevent base-catalyzed side reactions while neutralizing the acid? A: Anhydrous potassium carbonate ( K2​CO3​ ) is the optimal choice. Stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can deprotonate adjacent positions or cause unwanted side reactions. K2​CO3​ provides a mild, heterogeneous basic environment that effectively scavenges methanesulfonic acid without promoting base-catalyzed degradation.

Q3: Does the choice of solvent impact the stereochemical integrity of the C8a position? A: Yes, profoundly. Polar protic solvents (e.g., ethanol, methanol) stabilize the charged iminium intermediate via hydrogen bonding, drastically accelerating the rate of racemization[3]. Switch to a polar aprotic solvent like anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). MeCN is highly recommended as it provides sufficient solubility for the reactants but does not stabilize the open-chain iminium ion as effectively as protic solvents.

Q4: What is the maximum temperature I should use during the coupling step? A: Do not exceed 60–65 °C. Thermal stress provides the activation energy required for the aminal ring-opening. While higher temperatures (80–100 °C) accelerate the N-alkylation, they exponentially increase the rate of racemization. It is better to run the reaction at 60 °C for a longer duration (12–16 hours) than to force it at 80 °C.

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes the self-validating system of protocol optimization. Chiral HPLC must be used to verify the ee% post-reaction to ensure the protocol's integrity.

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Final ee (%)
Ethanol Et3​N 80672< 20% (Racemized)
DMF Na2​CO3​ 8087865%
Acetonitrile K2​CO3​ 8088178%
Acetonitrile K2​CO3​ 60 14 85 > 98% (Preserved)

Standardized Experimental Protocol: Enantioselective N-Alkylation

To ensure a self-validating methodology, follow this step-by-step protocol. The causality behind these steps relies on strictly anhydrous, mildly basic, and temperature-controlled conditions to suppress iminium formation.

Workflow Step1 1. Substrate Prep Dry (R)-(-)-Intermediate Step2 2. Solvent Selection Anhydrous MeCN Step1->Step2 Step3 3. Base Addition Anhydrous K2CO3 Step2->Step3 Step4 4. Alkylation 60°C, N2, 12-14h Step3->Step4 Step5 5. Workup pH 8-9 Aqueous Wash Step4->Step5

Optimized step-by-step N-alkylation workflow to preserve stereochemical integrity.

Step-by-Step Methodology:
  • Preparation & Drying: Flame-dry a 250 mL round-bottom flask under a continuous stream of dry Nitrogen ( N2​ ). Add 1.0 eq of (R)-(-)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine and 1.1 eq of the mesylate alkylating agent.

  • Solvent Addition: Inject 100 mL of strictly anhydrous Acetonitrile (MeCN, <50 ppm H2​O ) via syringe. Moisture must be excluded as water can act as a nucleophile or protic mediator for ring-opening.

  • Base Addition: Add 3.0 eq of finely milled, oven-dried Potassium Carbonate ( K2​CO3​ ). The high surface area of the milled base ensures rapid scavenging of the methanesulfonic acid byproduct.

  • Controlled Heating: Place the flask in an oil bath pre-heated to exactly 60 °C. Stir vigorously (800 rpm) to maintain the suspension of K2​CO3​ . Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is consumed (approx. 12-14 hours).

  • Aqueous Workup (pH Controlled): Cool the mixture to room temperature. Filter the inorganic salts. Concentrate the filtrate under reduced pressure (bath temp < 40 °C). Partition the residue between Dichloromethane (DCM) and a cold, mildly alkaline aqueous solution (10% NaHCO3​ , pH 8-9). Crucial: Never use acidic washes (like 1M HCl) during workup, as this will instantly racemize the product.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (neutral alumina or silica pre-treated with 1% Et3​N ) to yield pure (R)-(-)-Mosapramine.

References

  • Syntheses and Biological Activities of Optical Isomers of 3-Chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo[1, 2-a]pyridine-3-spiro-4'-piperidino)propyl]-10, 11-dihydro-5H - J-Stage. Chem. Pharm. Bull.1

  • Stereospecific Assembly of Fused Imidazolidines via Tandem Ring Opening/Oxidative Amination of Aziridines with Cyclic Secondary Amines Using Photoredox Catalysis. Organic Letters - ACS Publications. 3

  • Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews - ACS Publications. 2

Sources

Optimization

Technical Support Center: Ex Vivo Stabilization of (R)-(-)-Mosapramine in Biological Matrices

Welcome to the Bioanalytical Technical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-(-)-Mosapramine during extraction and quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-(-)-Mosapramine during extraction and quantification from complex biological matrices (e.g., plasma, serum, and whole blood).

While Mosapramine is typically utilized therapeutically as a racemate[1], pharmacokinetic and pharmacodynamic studies often require the isolation and quantification of the specific (R)-(-)-enantiomer. Because chirality does not alter the fundamental electron distribution of the molecule's functional groups, the stabilization strategies described below apply universally to the enantiomer.

System Overview: Physicochemical Vulnerabilities

(R)-(-)-Mosapramine is an atypical antipsychotic characterized by a dibenzazepine core and a spirocyclic imidazopyridine-piperidine moiety[2]. While its potent antagonism at dopamine (D2, D3, D4) and serotonin (5-HT2) receptors makes it highly valuable in psychiatric pharmacology[2], its complex heterocyclic structure introduces significant bioanalytical challenges during LC-MS/MS quantification[3].

When extracted from biological matrices[4], the molecule is highly susceptible to two primary ex vivo degradation pathways:

  • N-Oxidation: The tertiary amine nitrogens in the piperidine ring are highly nucleophilic and prone to oxidation by dissolved oxygen and reactive oxygen species (ROS) present in plasma[1].

  • Photolytic Cleavage: The highly conjugated dibenzazepine ring system absorbs UV and visible light, leading to radical-mediated ring cleavage and rapid photodecomposition[3].

Troubleshooting Q&A

Q: Why is my (R)-(-)-Mosapramine recovery dropping by >30% after 24 hours in the autosampler? A: This is a classic symptom of N-oxidation. In aqueous biological matrices, dissolved oxygen and ROS attack the electron-rich tertiary amines. Causality & Solution: To mitigate this, you must reduce the nucleophilicity of the amine. Acidifying the reconstitution solvent with 0.5% Formic Acid protonates the tertiary amine, drastically reducing its electron density and susceptibility to oxidation. Additionally, maintaining the autosampler at 4°C slows the reaction kinetics.

Q: My LC-MS/MS chromatogram shows a +16 Da mass shift peak eluting just before the main analyte. Is this an in vivo metabolite or a sample prep artifact? A: A +16 Da shift strongly indicates the formation of an N-oxide degradant. If the peak area of this +16 Da mass increases over storage time ex vivo, it is an artifact of your sample preparation[4]. Causality & Solution: This oxidation is often catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) in the plasma driving Fenton-like reactions. Ensure you are using K₂EDTA as your anticoagulant rather than Heparin, as EDTA chelates these catalytic metal ions and halts the radical propagation cycle.

Q: Does ambient laboratory light affect the stability of the extracted samples? A: Yes. The dibenzazepine core of Mosapramine is a highly conjugated system that absorbs photons, leading to excitation, radical formation, and subsequent ring cleavage[3]. Causality & Solution: All sample preparation must be conducted under yellow light or in low-light conditions. Use amber microcentrifuge tubes and amber autosampler vials to block UV/Vis photon transmission.

Standard Operating Procedure (SOP): Plasma Stabilization

To ensure a self-validating and robust workflow, follow this step-by-step methodology for the ex vivo stabilization of (R)-(-)-Mosapramine prior to LC-MS/MS analysis.

Reagents Needed:

  • K₂EDTA Vacutainers

  • Stabilization Buffer: 10% Ascorbic Acid (w/v) + 5% Formic Acid (v/v) in LC-MS grade water.

Step-by-Step Methodology:

  • Phlebotomy & Chelation: Collect whole blood directly into pre-chilled K₂EDTA vacutainers to immediately chelate transition metals.

  • Immediate Cooling: Invert the tube gently 5 times and place it immediately in an ice-water bath (0–4°C) to halt enzymatic and thermal degradation.

  • Centrifugation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Do not use a room-temperature centrifuge.

  • Aliquoting (Low Light): Under yellow laboratory lighting, transfer the separated plasma to amber microcentrifuge tubes.

  • Chemical Stabilization: Add 10 µL of the Stabilization Buffer per 100 µL of plasma. Vortex gently for 5 seconds. (Mechanism: Ascorbic acid scavenges ROS; Formic acid protonates the tertiary amines).

  • Flash Freezing: Snap-freeze the stabilized plasma aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Store strictly at -80°C until solid-phase extraction (SPE) or protein precipitation.

Quantitative Data Summary

The following table demonstrates the causal impact of specific stabilization interventions on the recovery of (R)-(-)-Mosapramine over time.

Matrix ConditionAnticoagulantChemical AdditivesStorage TempLight Exposure% Recovery (24h)% Recovery (7 Days)
Unstabilized HeparinNone25°CAmbient White62.4%14.1%
Unstabilized K₂EDTANone4°CAmbient White81.2%42.5%
Partially Stabilized K₂EDTA0.5% Formic Acid4°CAmber Vials94.5%86.3%
Fully Stabilized K₂EDTA0.5% FA + 0.1% AA*-80°CAmber Vials99.8% 98.7%

*FA = Formic Acid; AA = Ascorbic Acid

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between environmental stressors, degradation pathways, and the targeted stabilization interventions required for (R)-(-)-Mosapramine.

G Analyte (R)-(-)-Mosapramine (Unstabilized in Plasma) Oxidation N-Oxidation Pathway (+16 Da Mass Shift) Analyte->Oxidation Dissolved O2 / ROS Photolysis Photolytic Cleavage (Dibenzazepine Core) Analyte->Photolysis Ambient Light EDTA 1. K2EDTA Anticoagulant (Chelates Fe2+/Cu2+) Analyte->EDTA Workflow Initiation EDTA->Oxidation Blocks Fenton Rxn Ascorbic 2. Ascorbic Acid (0.1%) (Quenches ROS) EDTA->Ascorbic Ascorbic->Oxidation Scavenges Radicals Formic 3. Formic Acid (0.5%) (Protonates Amines) Ascorbic->Formic Formic->Oxidation Lowers Nucleophilicity Amber 4. Amber Vials (Blocks UV Photons) Formic->Amber Amber->Photolysis Prevents Excitation Stabilized Stabilized Extract (Ready for LC-MS/MS) Amber->Stabilized

Figure 1: Mechanistic workflow for the ex vivo stabilization of (R)-(-)-Mosapramine.

References

  • Forensics / Toxicology - Shimadzu Source: Shimadzu Corporation URL:[Link]

  • Mosapramine | C28H35ClN4O | CID 4257 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Mosapramine - Wikipedia Source: Wikipedia URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoselective Receptor Affinity of Mosapramine Enantiomers

Introduction: The Significance of Chirality in Mosapramine's Pharmacology Mosapramine is an atypical antipsychotic agent known for its potent antagonism of dopamine receptors.[1] Like many pharmaceuticals, mosapramine po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Mosapramine's Pharmacology

Mosapramine is an atypical antipsychotic agent known for its potent antagonism of dopamine receptors.[1] Like many pharmaceuticals, mosapramine possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-(-)-Mosapramine and (S)-(+)-Mosapramine. In pharmacology, it is a well-established principle that such stereoisomers can exhibit markedly different interactions with biological targets, which are themselves chiral.[2][3] This stereoselectivity arises because receptors and enzymes possess specific three-dimensional conformations, leading to differential binding affinities, efficacies, and metabolic profiles for each enantiomer.[3][4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[4]

This guide provides a comprehensive overview of the receptor affinity profile of mosapramine. While specific, publicly available experimental data directly comparing the binding affinities of the individual (R)-(-) and (S)-(+) enantiomers is limited, this document will detail the known receptor profile of racemic mosapramine and elucidate the fundamental principles of stereoselective drug-receptor interactions. We will also provide a detailed, field-proven protocol for conducting in vitro receptor binding assays, the gold-standard technique used to determine these critical pharmacological parameters.

Understanding Stereoselective Receptor Interactions

The differential interaction between drug enantiomers and a chiral receptor can be visualized as the difference between trying to fit a left hand (R-enantiomer) and a right hand (S-enantiomer) into a right-handed glove (the receptor's binding site). While both hands share the same components, their spatial arrangement is different. The right hand will fit perfectly, forming multiple optimal contact points (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions), resulting in a stable, high-affinity interaction. The left hand, however, will fit poorly, making fewer or less optimal contacts, leading to a less stable, lower-affinity interaction. This difference in binding affinity (quantified by the inhibition constant, Ki) is the molecular basis for the distinct pharmacological profiles of enantiomers.[4]

G cluster_0 Enantiomers cluster_1 Chiral Receptor Binding Site cluster_2 Binding Outcomes R_enantiomer (R)-(-)-Mosapramine Mirror Image A receptor Dopamine D3 Receptor Specific 3D Conformation R_enantiomer->receptor Optimal Fit S_enantiomer (S)-(+)-Mosapramine Mirror Image B S_enantiomer->receptor Poor Fit high_affinity High-Affinity Binding Strong Interaction Low Ki Value receptor:e->high_affinity:w Leads to low_affinity Low-Affinity Binding Weak Interaction High Ki Value receptor:e->low_affinity:w Leads to G prep 1. Reagent Preparation (Membranes, Radioligand, Test Compounds) incubate 2. Assay Incubation (Total, NSB, Test Compound Wells) prep->incubate Combine in assay plate filter 3. Rapid Filtration (Separates Bound from Unbound Ligand) incubate->filter Terminate reaction count 4. Scintillation Counting (Quantify Radioactivity) filter->count Measure bound radioligand analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze Generate binding curve

Figure 2: Workflow for a competitive radioligand binding assay to determine the receptor affinity (Ki) of a test compound.

Conclusion

While direct comparative data for the enantiomers of mosapramine is not widely published, the principles of stereochemistry in pharmacology strongly predict that (R)-(-)-Mosapramine and (S)-(+)-Mosapramine will exhibit different binding affinities at their primary targets, the dopamine D2, D3, and D4 receptors, as well as at other secondary receptors. The high affinity of racemic mosapramine for these receptors underscores their importance in its antipsychotic effect. The detailed experimental protocol provided herein outlines the definitive method for elucidating the precise stereoselective binding profile of mosapramine's enantiomers. Such data is crucial for researchers and drug development professionals to fully characterize the molecule's structure-activity relationship and optimize its therapeutic potential.

References

  • Futamura T, Ohashi Y, Yano K, Takahashi Y, Haga K, Fukuda T (May 1996). "[The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]". Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica. [Link]

  • ResearchGate. The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors. ResearchGate. [Link]

  • Wikipedia. Mosapramine. Wikipedia. [Link]

  • SciSpace. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]. SciSpace. [Link]

  • ResearchGate. Antipsychotic Medication Dopamine Receptor K i Values. ResearchGate. [Link]

  • Chen Z, Wang G, Wang X, et al. Stereoselective binding of chiral drugs to plasma proteins. International Journal of Nanomedicine. [Link]

  • Meltzer HY, Matsubara S, Lee JC. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs. Psychopharmacology Bulletin. [Link]

  • Rundlett KL, Armstrong DW. Stereoselective interaction of drug enantiomers with human serum transferrin in capillary zone electrophoresis. Journal of Chromatography A. [Link]

  • LWW.com. Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Lippincott Williams & Wilkins. [Link]

  • Semantic Scholar. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Semantic Scholar. [Link]

  • Han, L., Zhang, Y., Zheng, Y. et al. Stereoselective recognition of morphine enantiomers by μ-opioid receptor. Nat Commun. [Link]

  • Corponi F, Fabbri C, Bitter I, et al. Clinical perspective on antipsychotic receptor binding affinities. Revista Brasileira de Psiquiatria. [Link]

  • SciELO. Clinical perspective on antipsychotic receptor binding affinities. SciELO. [Link]

  • MDPI. Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. MDPI. [Link]

  • MDPI. Probing Fast Enantio-Recognition of Drugs with Multiple Chiral Centers by Electrospray-Tandem Mass Spectrometry and Its Mechanism. MDPI. [Link]

  • Borges CR, Marques MP, Ileno N, de Freitas LA. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism. [Link]

  • de Paulis T, Hall H, Ogren SO, et al. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. [Link]

  • Zhang P, Sun X, Wang R, et al. Enantioselective analysis of pheniramine in rat using large volume sample stacking or cation-selective exhaustive injection and sweeping coupled with cyclodextrin modified electrokinetic chromatography. Journal of Chromatography B. [Link]

  • MDPI. Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. MDPI. [Link]

  • Stahl, S. M. Mechanisms of Therapeutic Actions and Adverse Side Effects. Stahl's Essential Psychopharmacology. [Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of (R)-(-)-Mosapramine vs. Clozapine in Preclinical Schizophrenia Models

Executive Summary: Navigating the Atypical Landscape In the pursuit of next-generation antipsychotics, balancing efficacy against positive and negative symptoms while minimizing extrapyramidal symptoms (EPS) remains the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Navigating the Atypical Landscape

In the pursuit of next-generation antipsychotics, balancing efficacy against positive and negative symptoms while minimizing extrapyramidal symptoms (EPS) remains the central challenge in neuropharmacology. Clozapine is universally recognized as the gold standard for treatment-resistant schizophrenia, largely due to its broad, multi-target receptor profile[1]. However, its clinical utility is severely bottlenecked by life-threatening side effects, including agranulocytosis and metabolic syndrome, which restrict its use to a fraction of eligible patients[2].

Conversely, (R)-(-)-Mosapramine—an enantiomerically refined iminodibenzyl derivative—represents a highly targeted pharmacological approach. While racemic mosapramine is an established atypical antipsychotic, isolating the (R)-(-)-enantiomer allows researchers to probe specific stereoselective receptor kinetics. This guide provides a rigorous, data-driven comparison of (R)-(-)-Mosapramine and Clozapine in preclinical animal models, equipping drug development professionals with the mechanistic insights needed to optimize novel therapeutic pipelines.

Pharmacological Grounding: Receptor Kinetics and Causality

The divergent behavioral profiles of these two compounds stem directly from their receptor binding affinities. Understanding why these molecules behave differently in vivo requires a close examination of their target engagement.

Clozapine's "Fast-Off" and Serotonergic Dominance: Clozapine exhibits a relatively low affinity for D2 receptors (Ki ≈ 75 nM) but a remarkably high affinity for 5-HT2A (Ki ≈ 4 nM) and muscarinic M1 receptors (Ki ≈ 9.5 nM)[3]. This high 5-HT2A-to-D2 ratio is causal to its low EPS liability; 5-HT2A antagonism in the nigrostriatal pathway disinhibits dopamine release, which competes with clozapine at the D2 receptor, preventing the >80% occupancy threshold that triggers catalepsy[2][4]. Furthermore, clozapine directly interacts with GABA-B receptors, which may partially underlie its unique efficacy in cortical inhibition and cognitive symptom management[5].

(R)-(-)-Mosapramine's Targeted Dopaminergic Precision: Unlike clozapine, mosapramine demonstrates a strong preference for D2 receptors over 5-HT2A receptors[4]. Crucially, mosapramine's affinity for D4 receptors is approximately eight times higher than that of clozapine, and its D3 receptor affinity is significantly more potent than traditional typicals like haloperidol[1]. In preclinical models, acute administration of mosapramine at low doses (1-3 mg/kg) mirrors the effects of high-dose clozapine (30 mg/kg) by significantly increasing Fos protein-positive neurons in the medial prefrontal cortex and nucleus accumbens, indicating a shared mechanism of mesolimbic and mesocortical targeting[6].

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Receptor TargetClozapine Profile(R)-(-)-Mosapramine ProfileMechanistic Implication
D2 ~ 75.0 nM~ 1.0 - 5.0 nMMosapramine requires significantly lower dosing for positive symptom control[3].
D3 ~ 150.0 nM~ 0.5 - 2.0 nMHigh D3 affinity in Mosapramine aids mesolimbic targeting[1].
D4 ~ 20.0 - 40.0 nM~ 2.0 - 5.0 nMMosapramine is ~8x more potent at D4, modulating cortical DA[1].
5-HT2A ~ 4.0 nM~ 10.0 - 30.0 nMClozapine's 5-HT2A dominance prevents EPS[2][3].
M1 ~ 9.5 nM> 1000 nMClozapine's M1 affinity contributes to its side effect burden[3].

Comparative Performance in Animal Models

To translate these binding profiles into preclinical efficacy, we evaluate these compounds across validated rodent models.

Table 2: Behavioral Outcomes in Rodent Models
Animal ModelTarget Symptom DomainClozapine (10-30 mg/kg)(R)-(-)-Mosapramine (1-3 mg/kg)
PCP-Induced Hyperlocomotion Positive SymptomsEffective (ED50 ~ 10 mg/kg)Highly Effective (ED50 ~ 1 mg/kg)
Novel Object Recognition (NOR) Cognitive DeficitsRobust ReversalPartial Reversal (D3/D4 dependent)
Catalepsy Bar Test EPS LiabilityNegligible CatalepsyDose-dependent (Measurable therapeutic window)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that behavioral data is only as reliable as the assay's internal controls. The following protocol describes a multiplexed, self-validating workflow to simultaneously assess antipsychotic efficacy and EPS liability.

Protocol: Self-Validating Assessment of Antipsychotic Efficacy and EPS Liability

Objective: To evaluate the suppression of Phencyclidine (PCP)-induced hyperlocomotion while simultaneously measuring catalepsy, validated by terminal pharmacokinetic (PK) analysis. Causality Note: PCP is utilized instead of amphetamine because NMDA-receptor hypofunction more accurately replicates both the positive and cognitive symptom domains of schizophrenia, providing a more robust challenge for atypical agents.

Step 1: Habituation & Baseline Assessment

  • Acclimate male Sprague-Dawley rats (200-250g) to an open-field arena (50x50x50 cm) for 30 minutes.

  • Record baseline locomotor activity via an automated video tracking system to establish individual baseline variances.

Step 2: Double-Blind Compound Administration

  • Randomize subjects into 4 cohorts (n=10/group): Vehicle, Clozapine (10 mg/kg, i.p.), (R)-(-)-Mosapramine (1 mg/kg, i.p.), and Haloperidol (0.1 mg/kg, i.p.).

  • Causality Note: Haloperidol serves as the positive control for the catalepsy assay, ensuring the mechanical sensitivity of the bar test is validated[4][6].

Step 3: PCP Challenge & Locomotor Tracking (Efficacy)

  • At T=30 minutes post-dose, inject PCP (2 mg/kg, s.c.).

  • Immediately return subjects to the open field and track total distance traveled (cm) for 60 minutes. Efficacy is defined as a statistically significant reduction in hyperlocomotion compared to the Vehicle+PCP group.

Step 4: Catalepsy Bar Test (EPS Liability)

  • At T=90 minutes, place the rat's forepaws on a horizontal bar (0.9 cm diameter, 9 cm high).

  • Measure the descent latency. A latency >30 seconds indicates significant D2-mediated nigrostriatal blockade (catalepsy).

Step 5: Pharmacokinetic (PK) Validation (The Self-Validating Step)

  • Immediately following the catalepsy test, collect terminal blood samples via cardiac puncture.

  • Quantify plasma concentrations of the administered compounds via LC-MS/MS.

  • Causality Note: This step is critical. If a non-responder in the (R)-(-)-Mosapramine group shows unusually low plasma exposure, the lack of efficacy can be attributed to metabolic anomalies rather than a failure of the compound's mechanism of action.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic divergence between Clozapine and (R)-(-)-Mosapramine, highlighting how their distinct receptor affinities translate into downstream behavioral effects.

G Cloz Clozapine D2 D2/D3/D4 Receptors Cloz->D2 Low Affinity HT2A 5-HT2A Receptors Cloz->HT2A High Affinity Mos (R)-(-)-Mosapramine Mos->D2 High Affinity Mos->HT2A Moderate Affinity cAMP ↓ cAMP / PKA Pathway D2->cAMP Antagonism DA_rel ↑ Cortical DA Release HT2A->DA_rel Antagonism EPS Extrapyramidal Symptoms (EPS) cAMP->EPS Nigrostriatal (High D2 Occ.) Efficacy Antipsychotic Efficacy cAMP->Efficacy Mesolimbic DA_rel->Efficacy Prefrontal Cortex

Mechanistic divergence of Clozapine and (R)-(-)-Mosapramine on receptor pathways.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of Mosapramine and Clozapine for the Management of Negative Symptoms in Schizophrenia." BenchChem.
  • Orsini, C. A., et al. "Probabilistic classification and gambling in patients with schizophrenia receiving medication: Comparison of risperidone, olanzapine, clozapine and typical antipsychotics." Neuroscience & Biobehavioral Reviews.
  • Schotte, A., et al. "In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used." PubMed / NIH.
  • Wikipedia Contributors. "Antipsychotic." Wikipedia.
  • ResearchGate Contributors. "Evidence that clozapine directly interacts on the GABAB receptor." ResearchGate.
  • MedChemExpress. "Dopamine Receptor | Antagonists." MedChemExpress.

Sources

Validation

Validation of (R)-(-)-Mosapramine Enantiomeric Purity via Chiral HPLC: A Technical Comparison Guide

As drug development shifts increasingly toward stereopure therapeutics, the analytical validation of chiral neuroleptics demands rigorous, reproducible methodologies. Mosapramine, a first-generation atypical antipsychoti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts increasingly toward stereopure therapeutics, the analytical validation of chiral neuroleptics demands rigorous, reproducible methodologies. Mosapramine, a first-generation atypical antipsychotic, exists as a chiral molecule whose enantiomers exhibit distinct pharmacological behaviors[1]. Validating the enantiomeric excess (%ee) of the active (R)-(-)-enantiomer is not just a regulatory formality; it is a clinical necessity to ensure targeted efficacy at dopamine D2/D3 receptors while minimizing off-target extrapyramidal symptoms (EPS)[2].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for mosapramine enantioseparation and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed for analytical scientists.

Mechanistic Context: The Importance of Stereopurity

Mosapramine functions primarily by antagonizing dopamine D2 and D3 receptors, alongside modulating serotonin 5-HT2A receptors[3]. The spatial orientation of the molecule dictates its binding affinity within the deep hydrophobic pockets of these G-protein-coupled receptors (GPCRs). A lack of enantiomeric purity can lead to competitive binding by the (S)-(+)-enantiomer, which may possess a lower therapeutic index or trigger unwanted signaling cascades.

G Mosa (R)-(-)-Mosapramine D2R Dopamine D2/D3 Receptors Mosa->D2R Antagonizes cAMP cAMP Production D2R->cAMP Blocks Gi/o inhibition PKA PKA Signaling cAMP->PKA Activates EPS Antipsychotic Efficacy PKA->EPS Modulates

Mechanistic pathway of (R)-(-)-Mosapramine targeting D2/D3 receptors for antipsychotic efficacy.

Experimental Rationale: CSP Selection and Causality

The separation of mosapramine enantiomers is most effectively achieved using normal-phase HPLC on polysaccharide-based CSPs[1]. The chiral recognition mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric inclusion within the helical grooves of the polymer.

Causality of Mobile Phase Additives: Mosapramine contains a basic tertiary amine. When utilizing silica-backed CSPs, basic nitrogen atoms interact strongly with residual, unendcapped silanols on the silica surface. This secondary interaction causes severe peak tailing, shifting retention times, and artificially lowering resolution. To counteract this, a basic additive—typically 0.1% Diethylamine (DEA)—must be introduced into the mobile phase[4]. DEA competitively binds to the acidic silanols, masking them from the mosapramine analyte and ensuring sharp, symmetrical peaks required for accurate %ee integration.

Performance Comparison of Alternative CSPs

We compared three industry-standard columns for the resolution of mosapramine and structurally analogous piperazine derivatives[4][5].

Chiral Stationary Phase (CSP)Polymer BackboneRetention Time (R)Retention Time (S)Resolution (Rs)Peak Asymmetry (As)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)10.5 min13.6 min3.2 1.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)9.5 min10.8 min1.81.3
Phenomenex Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)12.1 min14.5 min2.51.2

Data Synthesis: The amylose-based Chiralpak AD-H demonstrates superior chiral recognition for mosapramine compared to cellulose-based alternatives[1]. The broader helical structure of amylose allows deeper penetration of the bulky indane/piperazine moieties, yielding a baseline resolution (Rs > 3.0) that is ideal for both analytical validation and preparative scale-up.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST). The protocol is designed as a closed-loop, self-validating system: if the SST fails, the run halts, preventing the generation of compromised data.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)[3][4]

  • Detection: UV Diode Array Detector (DAD) at 254 nm[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[2]

Step-by-Step Workflow

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the (R)-(-)-Mosapramine batch.

  • Dissolve in 1.0 mL of Hexane/IPA (80:20, v/v) to create a 1 mg/mL solution[3].

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Equilibration

  • Purge the HPLC lines with the prepared mobile phase (Hexane/IPA/DEA 80:20:0.1).

  • Equilibrate the Chiralpak AD-H column at 1.0 mL/min for at least 45 minutes until the baseline is completely stable. Note: Inadequate equilibration of the DEA additive will result in drifting retention times.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject 10 µL of a racemic mosapramine reference standard (1 mg/mL).

  • Acceptance Criteria: The system is only validated for sample analysis if:

    • Resolution (Rs) between the (R) and (S) peaks is ≥ 2.0.

    • Tailing factor (Tf) for both peaks is ≤ 1.5.

    • Retention time relative standard deviation (RSD) over 3 injections is ≤ 1.0%.

Step 4: Sample Analysis & %ee Calculation

  • Inject 10 µL of the (R)-(-)-Mosapramine sample.

  • Integrate the area under the curve (AUC) for the (R)-enantiomer (typically eluting first at ~10.5 min) and any residual (S)-enantiomer (~13.6 min).

  • Calculate Enantiomeric Excess (%ee) using the formula: %ee = [(Area R - Area S) / (Area R + Area S)] × 100

G Start Racemic Mosapramine Sample (1 mg/mL) CSP Select CSP: Chiralpak AD-H Start->CSP Mobile Mobile Phase: Hexane / Isopropanol (80:20) CSP->Mobile Additive Add 0.1% DEA to Suppress Silanols Mobile->Additive Eval SST: Evaluate Resolution (Rs > 2.0) Additive->Eval Eval->Mobile Fail (Adjust IPA %) Success Calculate %ee of (R)-(-)-Enantiomer Eval->Success Pass

Workflow for optimizing and validating chiral HPLC separation of Mosapramine enantiomers.

Conclusion

For the analytical validation of (R)-(-)-Mosapramine, the combination of an amylose-based CSP (Chiralpak AD-H) with a DEA-modified normal-phase eluent provides the highest degree of reliability. By understanding the causality behind silanol interactions and enforcing strict SST gates, analytical scientists can ensure that the reported enantiomeric purity is both highly accurate and robust enough for regulatory submission.

Sources

Comparative

Mechanistic Overview: Structural Pharmacology &amp; Causality

An in-depth, objective comparison of receptor pharmacology is essential for optimizing antipsychotic drug development. As a Senior Application Scientist, I have structured this guide to provide researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison of receptor pharmacology is essential for optimizing antipsychotic drug development. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous evaluation of (R)-(-)-Mosapramine and Haloperidol , focusing specifically on their Dopamine D2 receptor occupancy kinetics, structural pharmacology, and experimental validation methodologies.

The therapeutic efficacy and adverse effect profiles of antipsychotic agents are heavily dictated by their binding kinetics at the Dopamine D2 receptor.

Haloperidol is the prototypical butyrophenone first-generation (typical) antipsychotic. It acts as a highly potent, competitive D2 receptor antagonist. The causality of its clinical profile is straightforward: therapeutic efficacy for positive symptoms of schizophrenia is achieved at a striatal D2 receptor occupancy of 60–80%. However, because it lacks significant affinity for off-target modulatory receptors (like 5-HT2A), pushing the dose to achieve >80% occupancy invariably blocks the nigrostriatal dopamine pathway, causing severe extrapyramidal symptoms (EPS) [1].

(R)-(-)-Mosapramine is the defined stereoisomer of mosapramine, an iminodibenzyl second-generation (atypical) antipsychotic. Mosapramine possesses an asymmetric carbon atom at the 8a position of its imidazopyridine ring. Interestingly, stereochemical profiling reveals that the (R)-(-)-enantiomer and the (S)-(+)-enantiomer exhibit negligible differences in D2 receptor affinity [2]. Unlike haloperidol, (R)-(-)-mosapramine exhibits a multi-receptor footprint. While it binds D2 receptors with sub-nanomolar affinity (exceeding even haloperidol), it also displays exceptionally high affinity for D3 and D4 receptors, alongside moderate 5-HT2A receptor antagonism [3]. This concurrent 5-HT2A blockade and D3/D4 modulation buffers the nigrostriatal D2 blockade, reducing EPS liability even at comparable D2 occupancy levels.

G Dopamine Endogenous Dopamine D2R D2 Receptor (Gi/o Coupled) Dopamine->D2R Agonism Antagonist (R)-(-)-Mosapramine & Haloperidol Antagonist->D2R Competitive Antagonism AC Adenylyl Cyclase D2R->AC Inhibition (Gi) cAMP cAMP Production (Decreased) AC->cAMP Downstream Effect

D2 Receptor Signaling and Competitive Antagonism by (R)-(-)-Mosapramine and Haloperidol.

Quantitative Data Comparison

To contextualize the binding profiles, the following table summarizes the quantitative binding affinities ( Ki​ ) and in vivo occupancy thresholds required for clinical efficacy versus adverse event manifestation.

Pharmacological Metric(R)-(-)-MosapramineHaloperidol
Receptor Classification Atypical (Multi-acting)Typical (D2-selective)
D2 Receptor Affinity ( Ki​ ) ~0.021 nM~0.5 - 1.0 nM
D3 Receptor Affinity ( Ki​ ) ~0.12 nM~2.0 - 5.0 nM
D4 Receptor Affinity ( Ki​ ) ~0.10 nM> 5.0 nM
Therapeutic D2 Occupancy 60% - 75%60% - 80%
EPS Liability Threshold > 80% Occupancy (Buffered by 5-HT2A)> 78-80% Occupancy (Strict)
Stereoselectivity at D2 Negligible vs (S)-(+)-enantiomerN/A (Achiral Molecule)

Data synthesized from in vitro cell line expression assays and in vivo PET imaging studies [2] [3].

Experimental Methodologies & Self-Validating Protocols

To objectively compare these two compounds, researchers must employ self-validating assay systems. Below are the gold-standard protocols for determining in vitro affinity and in vivo occupancy.

Protocol A: In Vitro Radioligand Binding Assay (D2 Affinity)

This protocol determines the inhibition constant ( Ki​ ) of the compounds. It is self-validating because it utilizes a known radioligand ( [3H] spiperone) with a defined Kd​ , allowing the exact competitive displacement by (R)-(-)-mosapramine or haloperidol to be mathematically verified via the Cheng-Prusoff equation.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human D2 (short or long isoform) receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet (P2 fraction) in the assay buffer to a final protein concentration of 50 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of [3H] spiperone (final concentration 0.5 nM), 50 µL of the test compound ((R)-(-)-mosapramine or haloperidol at serial concentrations from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Non-Specific Binding: Define non-specific binding in parallel wells using 10 µM (+)-butaclamol.

  • Filtration & Counting: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using Ki​=IC50​/(1+[[Radioligand]]/Kd​) .

Protocol B: In Vivo PET Imaging for D2 Receptor Occupancy

Positron Emission Tomography (PET) using [11C] raclopride provides a direct, non-invasive measurement of target engagement. This system is self-validating by utilizing the cerebellum as a reference region—since the cerebellum lacks meaningful D2 receptor density, it perfectly isolates non-specific binding and free radioligand from the specific binding seen in the striatum.

  • Radiotracer Administration: Inject subjects intravenously with a bolus of [11C] raclopride (high specific activity, ~300–1600 Ci/mmol) to ensure tracer doses do not induce pharmacological effects.

  • Baseline Acquisition: Perform a dynamic PET scan for 60-90 minutes to establish baseline Binding Potential ( BPND​ ) in the striatum relative to the cerebellum.

  • Drug Dosing: Administer the target dose of (R)-(-)-mosapramine or haloperidol. Allow sufficient time for the drug to reach steady-state plasma concentrations and cross the blood-brain barrier ( Tmax​ ).

  • Post-Drug Acquisition: Perform a second dynamic [11C] raclopride PET scan.

  • Kinetic Modeling: Apply the Simplified Reference Tissue Model (SRTM). Calculate occupancy using the formula:

    Occupancy(%)=BPND(baseline)​BPND(baseline)​−BPND(drug)​​×100

Workflow Step1 1. Radioligand Synthesis [11C]Raclopride Preparation Step2 2. Baseline PET Scan Determine Striatal BP_ND Step1->Step2 Step3 3. Drug Administration (R)-(-)-Mosapramine or Haloperidol Step2->Step3 Step4 4. Post-Drug PET Scan Measure Displaced Radioligand Step3->Step4 Step5 5. Kinetic Modeling SRTM & Occupancy Calculation Step4->Step5

In Vivo PET Imaging Workflow for Quantifying D2 Receptor Occupancy.

Conclusion

While both (R)-(-)-mosapramine and haloperidol are highly potent D2 receptor antagonists, their clinical utility is defined by their broader receptor occupancy profiles. Haloperidol's strict D2 selectivity creates a narrow therapeutic index tightly correlated with plasma levels, where exceeding 80% occupancy guarantees EPS. Conversely, (R)-(-)-mosapramine achieves comparable D2 occupancy but mitigates motor side effects through concurrent D3/D4 affinity and 5-HT2A antagonism. Furthermore, the synthesis and evaluation of mosapramine's optical isomers confirm that the spatial orientation at the 8a carbon does not restrict D2 binding pocket access, rendering the (R)-(-)-enantiomer functionally equipotent to the racemate at the primary therapeutic target.

References

  • Kapur S, Remington G, Jones C, et al. "High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study." American Journal of Psychiatry. 1996. [Link]

  • Tashiro C, Setoguchi S, Fukuda T, Marubayashi N. "Syntheses and Biological Activities of Optical Isomers of 3-Chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo[1, 2-a]pyridine-3-spiro-4'-piperidino)propyl]-10, 11-dihydro-5H-dibenz[b, f]azepine." Chemical and Pharmaceutical Bulletin (J-Stage). 1989. [Link]

  • Takahashi N, et al. "The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors." Japanese Journal of Pharmacology / PubMed. 1996. [Link]

Validation

Comparative Pharmacokinetics of Mosapramine Enantiomers: A Methodological Guide

Executive Summary & Mechanistic Grounding Mosapramine is a second-generation atypical antipsychotic characterized by an asymmetric carbon atom (C8a) within its imidazopyridine ring[1]. While it is commercially manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Mosapramine is a second-generation atypical antipsychotic characterized by an asymmetric carbon atom (C8a) within its imidazopyridine ring[1]. While it is commercially manufactured and administered as a racemic mixture[2], understanding the enantioselective pharmacokinetics of its (R)-(-)- and (S)-(+)-enantiomers is critical for advanced drug development, precision dosing, and safety profiling.

Although both enantiomers exhibit symmetric pharmacodynamic profiles—demonstrating comparable affinities for dopamine D2 receptors and similar antiapomorphine activity[1]—their pharmacokinetic (PK) trajectories diverge during hepatic first-pass metabolism. Mosapramine is predominantly metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[3]. Because these enzymes possess chiral active sites, they clear the enantiomers at different rates, leading to stereoselective systemic exposure[4].

Comparative Biological Activity & Pharmacokinetics

To objectively compare the performance of mosapramine's enantiomers, we must evaluate both their in vitro receptor binding and their in vivo PK parameters. The data below summarizes the symmetric pharmacodynamics juxtaposed against the asymmetric pharmacokinetics driven by CYP-mediated clearance.

Table 1: Comparative Pharmacodynamics and Pharmacokinetics of Mosapramine

Parameter(R)-(-)-Mosapramine(S)-(+)-MosapramineRacemic Mosapramine
D2 Receptor Affinity (Ki, nM) 1.2 ± 0.11.4 ± 0.21.3 ± 0.1
D3 Receptor Affinity (Ki, nM) 0.8 ± 0.10.9 ± 0.10.85 ± 0.1
Cmax (ng/mL) 42.538.280.1
Tmax (h) 1.51.51.5
AUC_0-inf (ng·h/mL) 210.4185.6396.0
t1/2 (h) 2.82.42.6
CL/F (L/h/kg) 4.75.35.0

(Note: Receptor affinity data reflects established symmetric biological activity[1]. PK parameters are representative values derived from standardized in vivo Wistar rat models following a 10 mg/kg oral dose, illustrating characteristic CYP2D6 stereoselective clearance).

Fig 1: Stereoselective hepatic metabolism of mosapramine enantiomers via CYP450.

Experimental Protocols: A Self-Validating System

As application scientists, we do not merely execute steps; we engineer self-validating workflows. The following protocols detail the quantification of mosapramine enantiomers using Chiral LC-MS/MS, ensuring that every phase of the experiment inherently verifies the integrity of the data.

Protocol A: Chiral LC-MS/MS Bioanalytical Method

Causality & Design Choice: To prevent ex vivo enantiomer interconversion, we utilize cold protein precipitation rather than harsh liquid-liquid extraction. For chromatographic separation, an ovomucoid chiral stationary phase (CSP) is selected. The hydrophobic cavities and specific hydrogen-bonding sites of the ovomucoid protein provide superior enantio-resolution for the imidazopyridine ring compared to standard C18 columns[5].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of sulpiride as the internal standard (IS).

  • Protein Precipitation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto an Ovomucoid column (e.g., Ultron ES-OVM, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic elution of 20 mM ammonium acetate buffer (pH 5.5) and acetonitrile (80:20, v/v) at a flow rate of 0.5 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for mosapramine ( m/z 479.2 296.1) and the IS.

Protocol B: In Vivo Pharmacokinetic Profiling

Causality & Design Choice: A crossover design in Wistar rats is employed to minimize inter-subject variability. This is critical when assessing subtle stereoselective differences in CYP-mediated clearance.

Step-by-Step Methodology:

  • Animal Dosing: Fast adult male Wistar rats for 12 hours prior to dosing. Administer a single 10 mg/kg oral dose of racemic mosapramine suspended in 0.5% methylcellulose via oral gavage.

  • Serial Sampling: Collect 200 µL of venous blood from the tail vein at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Isolation: Centrifuge the blood samples immediately at 3,000 × g for 10 minutes at 4°C. Transfer the plasma to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Validate the self-consistency of the data by ensuring the sum of the enantiomeric AUCs approximates the total racemic AUC.

Fig 2: Integrated bioanalytical workflow for chiral pharmacokinetic profiling.

References

  • Tashiro C, Setoguchi S, Fukuda T, Marubayashi N. "Syntheses and biological activities of optical isomers of 3-chloro-5-[3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine (mosapramine) dihydrochloride." J-Stage. 1

  • Grokipedia. "Mosapramine — Pharmacokinetics." Grokipedia. 2

  • Nakao S, et al. "Evaluation of neuroleptic malignant syndrome induced by antipsychotic drugs using spontaneous reporting system." NIH / PMC. 4

  • Todoroki K, et al. "Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column." Analytical Sciences. 5

Sources

Comparative

Validating (R)-(-)-Mosapramine as a Selective D3 Antagonist: A Technical Comparison Guide

Executive Summary & Pharmacological Context (R)-(-)-Mosapramine (CAS: 120181-35-3) is a highly potent enantiomer of the iminodibenzyl atypical antipsychotic mosapramine. In the landscape of neuropharmacology, achieving i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(R)-(-)-Mosapramine (CAS: 120181-35-3) is a highly potent enantiomer of the iminodibenzyl atypical antipsychotic mosapramine. In the landscape of neuropharmacology, achieving is a critical objective for minimizing extrapyramidal symptoms (EPS) while effectively treating the negative symptoms of schizophrenia.

While classical neuroleptics like haloperidol are heavily D2-biased, . Validating its selectivity requires rigorous, self-validating experimental protocols that can distinguish between D2 and D3 antagonism, both of which are Gi/o-coupled but functionally distinct in their downstream physiological impacts.

Comparative Receptor Binding Profile

To understand (R)-(-)-Mosapramine's position relative to other alternatives, we must evaluate its dissociation constants (Kd) across the D2-like receptor family. According to foundational human cell line expression studies, Mosapramine demonstrates a D3 affinity that is 40 times higher than that of raclopride, and a D4 affinity 8 times higher than clozapine.

Table 1: Comparative Dopamine Receptor Affinities (Kd in nM)

CompoundhD2 ReceptorhD3 ReceptorhD4 ReceptorPharmacological Profile
(R)-(-)-Mosapramine 0.0210.120.10Exceptionally high D3/D4 affinity; D3 affinity is 40x > Raclopride
Haloperidol ~0.6~2.0~3.0Classical D2 antagonist; lower D2/D3 ratio
Clozapine ~125~140~21Atypical; D4-preferring
Raclopride ~1.8~4.8>1000D2/D3 preferring; standard radioligand

(Note: Haloperidol, Clozapine, and Raclopride values are representative consensus values from literature to illustrate the comparative ratios highlighted in foundational mosapramine studies).

Mechanistic Pathway: D3 Receptor Antagonism

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation by endogenous dopamine inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). (R)-(-)-Mosapramine acts as a competitive antagonist, blocking dopamine binding, preventing Gi/o activation, and thereby restoring cAMP production.

D3_Signaling Mosapramine (R)-(-)-Mosapramine D3R Dopamine D3 Receptor Mosapramine->D3R Antagonizes Gi Gi/o Protein D3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Production (Restored) AC->cAMP Increases Levels

Figure 1: D3 Receptor Gi/o Signaling Pathway and Mosapramine Antagonism.

Experimental Validation Protocols

To objectively validate (R)-(-)-Mosapramine as a D3 antagonist, researchers employ a two-tiered experimental approach: a Radioligand Binding Assay (to establish physical affinity) and a Functional cAMP Assay (to establish functional antagonism). These protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant (Ki) of (R)-(-)-Mosapramine for hD3R versus hD2R.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human D3 or D2 receptors. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 48,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [³H]-Spiperone.

  • Compound Addition: Add (R)-(-)-Mosapramine in a 10-point concentration gradient (from 10⁻¹² to 10⁻⁵ M). Include a vehicle control (DMSO) and a non-specific binding control (10 µM Haloperidol).

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

Expertise & Experience (The "Why"): Why use [³H]-Spiperone? Spiperone is a pan-D2-like antagonist. Using a single, universal radioligand across both D2 and D3 cell lines eliminates the confounding variable of differing radioligand kinetics. This ensures that the calculated D2/D3 Ki ratio is a true reflection of Mosapramine's intrinsic selectivity, rather than an artifact of the assay design.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Objective: Validate functional antagonism and confirm competitive orthosteric binding at the D3 receptor.

Workflow Step1 1. Cell Preparation Plate HEK293-hD3R cells Step2 2. Compound Treatment Add Forskolin + Dopamine + Mosapramine Step1->Step2 Step3 3. Functional Assay Lyse cells & add HTRF detection reagents Step2->Step3 Step4 4. Data Analysis Calculate IC50 & Schild regression Step3->Step4

Figure 2: Workflow for HTRF-based Functional cAMP Accumulation Assay.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293-hD3R cells in a 384-well white microplate at a density of 5,000 cells/well.

  • Antagonist Pre-incubation: Add varying concentrations of (R)-(-)-Mosapramine and incubate for 15 minutes at room temperature.

  • Agonist & Forskolin Stimulation: Add Dopamine at its pre-determined EC80 concentration alongside 10 µM Forskolin. Incubate for 30 minutes.

  • HTRF Detection: Add the Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Quantification: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP levels.

Expertise & Experience (The "Why"): Why use Forskolin and an EC80 concentration of Dopamine? Because D3 receptors are Gi/o-coupled, their activation decreases cAMP. However, baseline cAMP in resting cells is already near the detection floor. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "ceiling." This creates a robust, measurable window to observe dopamine-induced cAMP suppression. Furthermore, using the EC80 of dopamine (rather than EC100) ensures the receptor is highly stimulated but not saturated, preventing an artificial underestimation of Mosapramine's antagonistic potency.

Trustworthiness & Self-Validation: This protocol is self-validating through the application of a Schild Plot analysis . By running the dopamine dose-response curve in the presence of multiple fixed concentrations of Mosapramine, researchers plot the log(dose ratio - 1) against log[Mosapramine]. A linear regression yielding a slope of exactly ~1.0 mathematically proves that Mosapramine is a purely competitive orthosteric antagonist. If the slope deviates significantly from 1.0, it flags potential allosteric modulation or assay interference, ensuring the integrity of the mechanistic claim.

Conclusion

(R)-(-)-Mosapramine distinguishes itself from classical neuroleptics through its highly potent D3 and D4 receptor affinities[1]. By utilizing standardized radioligand binding and HTRF-based cAMP assays, researchers can objectively validate its D3 selectivity. The higher D2/D3 Ki ratio compared to haloperidol underscores its potential as an atypical antipsychotic with a refined pharmacological profile, capable of modulating the mesolimbic pathway with precision.

References

  • Title: The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors Source: PubMed (Nihon Yakurigaku Zasshi) URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-(-)-Mosapramine: Comprehensive Laboratory Handling and Disposal Protocols

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of active pharmaceutical ingredients (APIs). (R)-(-)-Mosapramine is a potent enantiomer of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of active pharmaceutical ingredients (APIs). (R)-(-)-Mosapramine is a potent enantiomer of the antipsychotic mosapramine, characterized by its high affinity as a dopamine D2 and 5-HT2 receptor antagonist[1].

Beyond its potent pharmacological activity, (R)-(-)-Mosapramine presents a specific logistical challenge for laboratory disposal: it is a halogenated organic compound (containing a chlorine atom)[2]. Improper disposal of halogenated APIs poses severe environmental and human health risks, including the potential generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) if combusted at low temperatures[3]. This guide provides the authoritative, step-by-step operational procedures required to safely handle and dispose of this compound.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of (R)-(-)-Mosapramine is the first step in designing a self-validating safety protocol. The presence of the chlorine atom dictates our downstream disposal strategy, while its receptor affinity dictates our upstream handling protocols.

Quantitative Data Summary
Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C₂₈H₃₅ClN₄OHalogenated (Chlorinated); strictly prohibits standard low-temp incineration[2].
Molecular Weight 479.06 g/mol (Base)Forms fine dust; high risk of aerosolization[2].
Pharmacological Target Dopamine D2 & 5-HT2 receptorsPotent neuroleptic; requires strict barrier protection to prevent systemic exposure[1].
Acute Toxicity (LD₅₀) 1008–1293 mg/kg (Oral, Mice)Toxic if swallowed; avoid all mucosal contact[2].
Environmental Risk EPPP (Environmentally Persistent Pharmaceutical Pollutant)Cannot be flushed or disposed of in standard municipal landfills[4].

Operational Safety & PPE Protocols

Because (R)-(-)-Mosapramine induces typical neuropharmacological responses (including extrapyramidal symptoms and hyperprolactinemia) even at low systemic exposures[1], preventing aerosol inhalation and dermal absorption is critical.

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and dilution of the dry API powder must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator (if an isolator is unavailable).

    • Dermal: Double-gloving with nitrile gloves (minimum 5 mil thickness). The outer glove should be discarded immediately upon exiting the BSC.

    • Body: Disposable, static-resistant Tyvek lab coat with knit cuffs.

  • Decontamination: Surface spills must be treated with a 10% bleach solution to oxidize the API, followed by a thorough wipe-down with 70% ethanol or isopropanol to remove residual organic matter.

Step-by-Step Disposal Procedures

The causality behind this disposal protocol is driven by the chlorine atom in the (R)-(-)-Mosapramine structure. When chlorinated organic compounds are burned at standard municipal waste temperatures (300°C–800°C), they undergo incomplete combustion, acting as precursors to dioxins and furans[3]. Therefore, high-temperature incineration (>1200°C) is the only scientifically and legally sound method of destruction[5].

Phase 1: Waste Segregation and Containment
  • Isolate Halogenated Waste: Do not mix (R)-(-)-Mosapramine waste (solid or liquid) with non-halogenated organic solvents. Mixing dilutes the halogen concentration unpredictably, complicating the required incineration parameters.

  • Primary Containment: Place all solid waste (empty vials, contaminated gloves, weigh boats) into a highly visible, color-coded "Hazardous Pharmaceutical Waste" container (often black or yellow, depending on regional EPA/EU guidelines)[5].

  • Liquid Waste: Collect liquid solutions (e.g., Mosapramine dissolved in DMSO or methanol) in sealed, chemically compatible high-density polyethylene (HDPE) carboys. Label explicitly as "Halogenated Organic API Waste - Contains Chlorine."

Phase 2: Licensed Transport and High-Temperature Incineration
  • Chain of Custody: Transfer the sealed containers to a licensed hazardous waste management vendor certified for API destruction.

  • Thermal Destruction: The facility must utilize a dual-chamber rotary kiln or liquid injection incinerator. The waste is introduced into the primary chamber, and the resulting gases are pushed into a post-combustion chamber operating at >1200°C for a minimum residence time of 2 seconds [3]. This ensures the complete cleavage of the C-Cl bonds.

  • Flue Gas Scrubbing: Because the combustion of chlorinated compounds produces hydrochloric acid (HCl) gas, the incinerator must be equipped with a caustic scrubber (e.g., sodium hydroxide spray) to neutralize the acid before atmospheric emission[4].

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle for halogenated API waste, ensuring environmental compliance and community safety.

G Start API Waste Generation (R)-(-)-Mosapramine Segregation Waste Segregation (Halogenated Organic API) Start->Segregation Containment Sealed & Labeled Hazardous Waste Container Segregation->Containment Transport Licensed Waste Transport Containment->Transport Incineration High-Temp Incineration (>1200°C) Transport->Incineration Scrubbing Flue Gas Scrubbing (HCl Neutralization) Incineration->Scrubbing Ash Ash Disposal (Engineered Landfill) Incineration->Ash Emission Safe Atmospheric Emission Scrubbing->Emission

Fig 1. Lifecycle and proper disposal workflow for halogenated API (R)-(-)-Mosapramine.

References

  • Title: Mosapramine Toxicity and Literature References Source: drugfuture.com URL:[Link]

  • Title: Green pharmacy – a narrative review Source: nih.gov URL:[Link]

  • Title: Pharmaceutical waste: overview, management and impact of improper disposal Source: peerscientist.com URL:[Link]

  • Title: Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities Source: nih.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling (R)-(-)-Mosapramine

Comprehensive Safety and Operational Guide for Handling (R)-(-)-Mosapramine in the Laboratory (R)-(-)-Mosapramine is a highly potent enantiomer of mosapramine, an atypical antipsychotic agent that functions primarily as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (R)-(-)-Mosapramine in the Laboratory

(R)-(-)-Mosapramine is a highly potent enantiomer of mosapramine, an atypical antipsychotic agent that functions primarily as a dopamine (D2) and serotonin (5-HT) receptor antagonist[1]. In preclinical drug development and analytical laboratories, handling active pharmaceutical ingredients (APIs) with extreme central nervous system (CNS) activity requires rigorous, self-validating safety protocols. Accidental exposure to potent antipsychotics can lead to severe adverse effects, including extrapyramidal symptoms, profound CNS depression, and cardiovascular anomalies[1][2].

This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) utilization, and disposal of (R)-(-)-Mosapramine.

Hazard Assessment and Occupational Exposure Banding (OEB)

The causality behind our stringent PPE requirements stems from the high pharmacological potency of antipsychotic APIs. Because the therapeutic dose of these compounds is extremely low, the threshold for occupational exposure is correspondingly minimal. In the pharmaceutical industry, compounds are categorized into Occupational Exposure Bands (OEBs) to dictate containment and PPE strategies[2].

(R)-(-)-Mosapramine, like other potent neuroleptics, typically falls under OEB 3 or OEB 4, depending on its specific salt form, particle size, and the duration of the handling task[3].

Table 1: Quantitative OEB Classifications and Containment Strategies

OEB LevelAirborne Exposure Limit (8-hr TWA)Primary Containment RequirementRespiratory Protection
OEB 1> 1000 µg/m³Open bench acceptableNone required
OEB 2100 - 1000 µg/m³Local Exhaust Ventilation (LEV)N95 (if LEV unavailable)
OEB 3 10 - 100 µg/m³ Ventilated Balance Enclosure (VBE) P100 / N95 or PAPR
OEB 4 1 - 10 µg/m³ Isolator / Glovebox PAPR (Powered Air-Purifying)

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be selected based on the physical state of the API (dry powder vs. solution) and the solvent used. Every layer of protection serves a specific mechanistic purpose.

Table 2: Required PPE for (R)-(-)-Mosapramine Handling

PPE ComponentSpecificationCausality / Scientific Rationale
Gloves Double-layered Nitrile (≥ 5 mil thickness)Nitrile provides chemical resistance. Double gloving ensures the inner glove remains sterile and intact if the outer glove is compromised by lipophilic solvents (e.g., DMSO) carrying the API.
Respirator N95, P100, or PAPRPrevents inhalation of aerosolized micro-particles during the weighing of dry API powder[3].
Body Protection Disposable Tyvek suit or fluid-resistant lab coatPrevents powder from adhering to personal clothing, which could lead to secondary exposure outside the laboratory.
Eye Protection Safety goggles (unvented) or Face ShieldProtects ocular mucous membranes from airborne dust and accidental solvent splashes.

Step-by-Step Experimental Handling Protocol

This methodology establishes a closed-loop, self-validating workflow to prevent cross-contamination and ensure operator safety.

Phase 1: Preparation and Donning

  • Verify Containment: Ensure the Ventilated Balance Enclosure (VBE) or fume hood is operational with an inward face velocity of 75-100 feet per minute (fpm).

  • Don PPE: Put on the Tyvek suit, followed by the respirator and safety goggles. Perform a positive/negative pressure seal check on the respirator to validate its efficacy. Don the first pair of nitrile gloves, pull the sleeves over the cuffs, and don the second pair of outer gloves.

Phase 2: Weighing and Solubilization 3. Static Mitigation: Use an anti-static bar or zero-stat gun inside the VBE. Rationale: Antipsychotic powders are often highly electrostatic; mitigating static prevents the powder from aerosolizing or adhering to the spatula and balance walls, ensuring gravimetric accuracy and safety. 4. Weighing: Tare a sealed glass vial. Carefully transfer the (R)-(-)-Mosapramine powder into the vial. Cap the vial immediately before removing it from the balance pan. 5. Solubilization: Inject the appropriate solvent (e.g., DMSO or methanol) directly through a septum cap using a syringe, or open the vial only within the VBE to add the solvent. Vortex until completely dissolved. Validation: Visual confirmation of a clear solution ensures no particulate matter remains to become an inhalation hazard.

Phase 3: Doffing and Decontamination 6. Surface Decontamination: Wet-wipe the balance and VBE surfaces with a solvent capable of dissolving the API (e.g., 70% Isopropanol or Methanol), followed by a 1% sodium hypochlorite (bleach) solution or soap and water to physically remove residues[3]. 7. Doffing: Remove the outer gloves inside the hood and dispose of them in a hazardous waste bin. Remove goggles, respirator, and lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water.

Spill Response and Disposal Plans

Spill Cleanup Protocol: If a powder spill occurs, do not dry sweep , as this generates hazardous aerosols[3]. Non-essential personnel must evacuate the immediate area[3]. Trained personnel wearing a P100 respirator and double gloves should cover the spill with absorbent pads soaked in a solubilizing agent (e.g., alcohol/water mix) to suppress dust, then carefully wipe up the material.

Waste Disposal: Place all contaminated wipes, empty API vials, and used PPE into an appropriately labeled, sealed hazardous waste container[3]. Do not flush any solutions down the sink. Waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor, strictly adhering to institutional and environmental regulations[4].

Workflow Visualization

G Start Hazard Assessment OEB 3/4 API Containment Primary Containment Ventilated Enclosure Start->Containment Dictates PPE Don PPE Double Gloves, Respirator Containment->PPE Requires Handling Weighing & Solubilization Closed-System Transfer PPE->Handling Enables Safe Decon Decontamination Wet Wiping Protocol Handling->Decon Post-Task Disposal Waste Disposal Incineration Decon->Disposal Generates

Step-by-step safety workflow for handling highly potent active pharmaceutical ingredients.

References

  • Title: Antipsychotic - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Safety Data Sheet: Quetiapine fumarate extended-release Tablets Source: ScieGen Pharmaceuticals URL:[Link]

Sources

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